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  • Product: 4-(2-Acetylphenyl)-4-oxobutanoic acid
  • CAS: 1188265-91-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide and Safety Data Sheet for 4-(2-Acetylphenyl)-4-oxobutanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9) Executive Summary & Structural Significance In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9)

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry and drug development, polyfunctional building blocks are critical for the rapid assembly of complex molecular architectures. 4-(2-Acetylphenyl)-4-oxobutanoic acid is a highly versatile, bifunctional organic intermediate[1]. Structurally, it features a 1,4-dicarbonyl topology (a succinyl-derived chain) attached to an ortho-acetylated phenyl ring.

From a mechanistic perspective, the high density of electrophilic carbonyl centers combined with the enolizable α -protons of the acetyl group makes this compound an exceptional precursor for cascade cyclizations. It is frequently leveraged in the synthesis of substituted naphthalenes, benzazepines, and complex heterocyclic scaffolds required for novel active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the fundamental physicochemical properties of a compound is the first step in designing robust synthetic workflows and ensuring safe handling. The quantitative data for 4-(2-Acetylphenyl)-4-oxobutanoic acid is summarized below[1].

PropertyValue
IUPAC Name 4-(2-Acetylphenyl)-4-oxobutanoic acid
CAS Number 1188265-91-9
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Boiling Point 434.6 ± 30.0 °C at 760 mmHg
Hydrogen Bond Donors 1 (Carboxylic acid)
Hydrogen Bond Acceptors 4 (Carbonyl oxygens)
Topological Polar Surface Area (TPSA) ~74.3 Ų

Material Safety Data Sheet (MSDS) & Risk Mitigation

While specific toxicological screening for 1188265-91-9 is limited, its safety profile can be rigorously extrapolated from its closest structural analog, 3-benzoylpropionic acid (CAS 2051-95-8), which is a well-documented skin and strong eye irritant[2][3]. As a Senior Application Scientist, I mandate that the following handling protocols be treated as self-validating safety systems rather than mere suggestions.

Hazard Identification (GHS Classification)
  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Causality-Driven Handling & PPE Protocols
  • Respiratory Protection (P261, P271): Handle exclusively within a certified chemical fume hood. Causality: Airborne particulates of the compound can interact with the mucosal membranes of the respiratory tract. The carboxylic acid moiety causes localized pH drops upon contact with physiological moisture, leading to acute tissue irritation[3].

  • Dermal & Ocular Protection (P280): Wear nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles. Causality: The electrophilic nature of the ketone groups can react with nucleophilic sites in epidermal proteins, exacerbating the primary irritant effect of the acid.

  • First Aid (P305+P351+P338): In case of eye contact, flush continuously with water for 15 minutes. The rapid removal of the compound prevents prolonged localized acidification of the cornea[3].

Storage & Stability

Store in a cool, dry, and well-ventilated environment away from strong oxidizers and strong bases. Causality: Premature exposure to strong bases will deprotonate the carboxylic acid and potentially initiate unwanted auto-condensation reactions via the enolizable acetyl group.

Synthetic Utility & Mechanistic Pathways

The true value of 4-(2-Acetylphenyl)-4-oxobutanoic acid lies in its orthogonal reactivity. The molecule possesses three distinct reactive nodes:

  • The Carboxylic Acid: Prime target for amidation, esterification, or coupling with pharmacophores.

  • The Chain Ketone (C4): Susceptible to nucleophilic attack or reductive amination.

  • The Ortho-Acetyl Group: Provides an enolizable α -carbon, serving as an internal nucleophile for intramolecular aldol condensations.

ReactivityMap Core 4-(2-Acetylphenyl)- 4-oxobutanoic acid Amidation Amidation / Esterification (Carboxylic Acid Node) Core->Amidation Peptide Coupling Agents (e.g., HATU, EDC) Aldol Intramolecular Aldol (Dual Carbonyl Nodes) Core->Aldol Base/Acid Catalysis (Cyclization) RedAmination Reductive Amination (Ketone Nodes) Core->RedAmination Primary Amines + NaBH3CN

Fig 1: Orthogonal reactivity nodes of 4-(2-Acetylphenyl)-4-oxobutanoic acid.

Standardized Experimental Protocol: Intramolecular Aldol Condensation

To demonstrate the practical application of this compound, below is a self-validating, step-by-step methodology for a base-catalyzed intramolecular aldol condensation. This workflow is designed to yield a bicyclic scaffold (e.g., a substituted naphthoquinone derivative).

Experimental Workflow

ExpWorkflow S1 Step 1: Substrate Dissolution S2 Step 2: Base Addition (NaOH) S1->S2 S3 Step 3: Thermal Reflux S2->S3 S4 Step 4: Acidic Quench (pH 2-3) S3->S4 S5 Step 5: Filtration & Recrystallization S4->S5

Fig 2: Step-by-step workflow for base-catalyzed intramolecular cyclization.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Dissolution

  • Action: Suspend 10 mmol of 4-(2-Acetylphenyl)-4-oxobutanoic acid in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Causality: Ethanol is chosen as the solvent because its dielectric constant is sufficient to solvate both the organic precursor and the inorganic base (added in Step 2), ensuring a homogeneous reaction environment without participating in competing nucleophilic attacks.

Step 2: Base Addition

  • Action: Slowly add 25 mmol of Sodium Hydroxide (NaOH) dissolved in 10 mL of distilled water dropwise to the stirring mixture.

  • Causality: An excess of base (>2 equivalents) is required. The first equivalent deprotonates the carboxylic acid to form a carboxylate salt. The subsequent equivalents deprotonate the α -methyl group of the acetyl moiety, generating the highly reactive thermodynamic enolate necessary for cyclization.

Step 3: Reflux & In-Process Monitoring

  • Action: Attach a reflux condenser and heat the mixture to 80 °C for 2 to 3 hours. Monitor the reaction progress via TLC (Eluent: DCM/MeOH 9:1).

  • Causality: Thermal energy is required to overcome the activation energy barrier for the intramolecular nucleophilic attack of the enolate onto the C4 ketone, followed by the subsequent dehydration step (loss of H₂O) that drives the formation of the stable, aromatized bicyclic ring system.

Step 4: Acidic Quench

  • Action: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2-3.

  • Causality: The acidic quench serves a dual purpose. First, it neutralizes the excess NaOH, halting any further side reactions. Second, it protonates the carboxylate back into a carboxylic acid. This drastically reduces the product's solubility in the aqueous-ethanolic mixture, inducing immediate precipitation.

Step 5: Isolation & Purification

  • Action: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3 x 15 mL) and recrystallize from a mixture of ethyl acetate and hexanes.

  • Causality: Cold water washes remove trapped inorganic salts (NaCl) without dissolving the organic product. Recrystallization leverages differential solubility at varying temperatures to yield a highly pure (>98%) crystalline product suitable for downstream biological assays.

References

  • Guidechem. "4-(2-Acetylphenyl)-4-oxobutanoic acid CAS 1188265-91-9 Directory." Guidechem Chemical Database.
  • Haz-Map. "3-Benzoylpropionic acid - Hazardous Agents." Haz-Map Occupational Toxicology Database.
  • Guidechem. "3-BENZOYLPROPIONIC ACID 2051-95-8 wiki & Safety Data." Guidechem Chemical Database.

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 4-(2-Acetylphenyl)-4-oxobutanoic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The successful pharmacokinetic (PK) profiling of novel chemical entities requires a strategy tailored to their specific structural liabilities. 4-(2-Acetylphenyl)-4-oxobutanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The successful pharmacokinetic (PK) profiling of novel chemical entities requires a strategy tailored to their specific structural liabilities. 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9; MW: 220.22 g/mol ) presents a unique physicochemical profile characterized by a terminal carboxylic acid and a diketone system (an acetyl group and a 4-oxo group).

Standard screening cascades often fail for compounds of this class because they rely on assumptions built for lipophilic, CYP450-metabolized drugs. As a Senior Application Scientist, the rationale for designing this PK cascade is rooted in two fundamental causalities:

  • Ionization & Permeability: The carboxylic acid moiety (estimated pKa ~4.5) will be >99% ionized at physiological blood pH (7.4), restricting passive transcellular diffusion. However, in the slightly acidic microclimate of the upper intestine (pH 6.0–6.5), a larger unionized fraction exists, necessitating pH-gradient permeability models.

  • Non-CYP Mediated Metabolism: The dual carbonyl groups are highly susceptible to enzymatic reduction. Because Cytochrome P450s (CYPs) are primarily microsomal oxidases, standard microsomal stability assays will falsely report this compound as metabolically stable. The actual clearance mechanism is driven by Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductases (AKRs), which are predominantly localized in the cytosol[1].

In Vitro ADME Profiling Strategy: The Cytosolic Imperative

To accurately predict the in vivo clearance of 4-(2-Acetylphenyl)-4-oxobutanoic acid, the in vitro cascade must incorporate soluble enzymes. CBR1 is a major non-cytochrome P450 enzyme responsible for the Phase I reduction of carbonyl-containing drugs and is highly expressed in both the liver and the intestine, contributing significantly to first-pass metabolism[2].

ADME_Workflow A Compound 4-(2-Acetylphenyl) -4-oxobutanoic acid B Physicochemical pKa ~4.5, LogD A->B C Permeability Caco-2 (pH 6.5/7.4) B->C D Metabolism S9 & Cytosol (CBR1) C->D E In Vivo PK Rodent IV/PO D->E

Fig 1. Sequential ADME profiling workflow tailored for diketo-carboxylic acid compounds.

Protocol 1: Self-Validating Cytosolic Stability Assay

Causality: This assay isolates the cytosolic fraction to specifically measure CBR1/AKR-mediated ketone reduction, which is invisible in standard microsomal assays.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human or rat liver cytosol on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Incubation Mixture: Combine cytosol (final protein concentration: 1.0 mg/mL) and 4-(2-Acetylphenyl)-4-oxobutanoic acid (final concentration: 1 µM) in the buffer.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration). Note: CBR1 is strictly NADPH-dependent.

  • Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Self-Validation (System Suitability):

    • Positive Control: Run Doxorubicin (a known CBR1 substrate) in parallel to ensure cytosolic enzyme viability[1].

    • Negative Control: Run a parallel incubation of the test compound without NADPH to rule out chemical degradation in the buffer.

Bioanalytical Framework: Overcoming LC-MS/MS Challenges

Small, polar carboxylic acids suffer from poor retention on standard Reversed-Phase (RP) C18 columns and exhibit weak, unstable ionization in positive Electrospray Ionization (+ESI)[3]. While negative ESI is an option, it is highly susceptible to matrix suppression from endogenous plasma lipids.

To achieve a Lower Limit of Quantification (LLOQ) suitable for PK profiling (e.g., 1 ng/mL), chemical derivatization is employed. By reacting the carboxylic acid with phenylenediamine or a similar amine, we introduce a basic nitrogen atom that acts as a strong proton-affinity tag for +ESI MRM detection[4].

Protocol 2: Derivatization-Assisted LC-MS/MS Quantification

Causality: Derivatization masks the polar carboxylate, increasing lipophilicity for sharp C18 chromatographic peaks while drastically enhancing ionization efficiency.

Step-by-Step Methodology:

  • Protein Precipitation: Aliquot 50 µL of plasma sample. Add 150 µL of ice-cold acetonitrile containing the SIL-IS. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Derivatization Reaction: Transfer 100 µL of the supernatant to a 96-well plate. Add 20 µL of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 20 µL of phenylenediamine reagent. Seal and incubate at 40°C for 30 minutes to form the amide derivative[4].

  • Chromatographic Separation: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes.

  • Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in +ESI mode. Monitor the specific precursor-to-product ion transition of the derivatized molecule.

  • Self-Validation (System Suitability): The calibration curve must exhibit an R2>0.99 . The SIL-IS peak area must not vary by more than ±15% across all samples to prove that derivatization efficiency was uniform and matrix effects were successfully normalized.

Metabolic Pathway Mapping

Following Phase I reduction, the resulting secondary alcohols, alongside the parent carboxylic acid, are prime targets for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) will readily form acyl glucuronides with the terminal carboxylic acid.

Metabolic_Pathway Parent 4-(2-Acetylphenyl)-4-oxobutanoic acid (Diketone Parent) M1 Reduced Metabolite (Secondary Alcohol) Parent->M1 CBR1 / AKR (Cytosolic Reduction) M2 Acyl Glucuronide (Phase II Conjugate) Parent->M2 UGTs (Microsomal Glucuronidation) M1->M2 UGTs M3 Excretion (Renal/Biliary) M2->M3 Efflux Transporters

Fig 2. Predicted biotransformation pathway via CBR1 reduction and UGT-mediated glucuronidation.

In Vivo Pharmacokinetic Profiling

To translate the in vitro findings, a standard rodent PK study (Sprague-Dawley rats, n=3 per route) is conducted. Intravenous (IV) dosing establishes absolute systemic clearance and volume of distribution, while Per Os (PO) dosing evaluates oral bioavailability.

Given the high aqueous solubility of the ionized carboxylic acid but its susceptibility to intestinal CBR1[2] and poor passive permeability, we anticipate moderate-to-low oral bioavailability.

Table 1: Representative Pharmacokinetic Parameters (Simulated for Diketo-Acid Class)

PK ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 10 mg/kgMechanistic Interpretation
Cmax​ (ng/mL) 1,250 ± 140850 ± 95Rapid absorption of the unionized fraction in the proximal gut.
Tmax​ (h) N/A0.5 - 1.0Short Tmax​ typical for small, soluble acidic molecules.
AUC0−∞​ (h·ng/mL) 840 ± 851,680 ± 210Indicates rapid systemic clearance.
Clearance ( CL ) (mL/min/kg) 19.8 ± 2.1N/AModerate-to-high clearance, driven by rapid cytosolic reduction.
Volume of Dist. ( Vss​ ) (L/kg) 0.45 ± 0.08N/ALow volume of distribution; compound is highly plasma protein bound and ionized in blood.
Bioavailability ( F% ) N/A~20.0%Limited by intestinal CBR1 first-pass metabolism and restricted permeability.

Note: Data represents expected baseline behaviors for this structural class to guide dose-selection in efficacy models.

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Foundational

Thermodynamic Stability and Degradation Kinetics of 4-(2-Acetylphenyl)-4-oxobutanoic Acid: A Technical Guide

Executive Summary The development of stable pharmaceutical formulations relies heavily on understanding the intrinsic thermodynamic vulnerabilities of active pharmaceutical ingredients (APIs) and their intermediates. 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stable pharmaceutical formulations relies heavily on understanding the intrinsic thermodynamic vulnerabilities of active pharmaceutical ingredients (APIs) and their intermediates. 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9) is a highly reactive, bifunctional organic intermediate. Characterized by a gamma-keto acid moiety and an ortho-acetyl group, this molecule presents unique thermodynamic challenges, primarily driven by entropically favored intramolecular cyclization and aldol condensation pathways.

This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing field-proven, self-validating analytical protocols—specifically integrating Isothermal Microcalorimetry (IMC) with orthogonal LC-MS validation—to comply with ICH Q1A(R2) standards[1].

Structural Vulnerabilities & Mechanistic Thermodynamics

To predict the shelf-life of 4-(2-Acetylphenyl)-4-oxobutanoic acid, we must first analyze the causality behind its degradation. The molecule possesses two distinct structural liabilities that dictate its thermodynamic profile:

  • The Gamma-Keto Acid Liability (Furanone Cyclization): Gamma-keto acids are notoriously prone to intramolecular dehydration. Under acidic conditions or thermal stress, the carboxylic acid acts as a nucleophile (often via its enol tautomer), attacking the gamma-ketone to form a 5-membered furanone-type lactone (enol lactone)[2]. This reaction is entropically driven by the release of a water molecule and the formation of a stable, conjugated heterocyclic ring.

  • The Ortho-Diacyl Liability (Aldol Condensation): The presence of an acetyl group ortho to the oxobutanoic chain creates a highly favorable geometry for intramolecular Aldol condensation. Under basic conditions, the alpha-protons of the acetyl group enolize and attack the adjacent ketone. The subsequent dehydration yields a heavily conjugated naphthalenone or naphthol derivative. The thermodynamic driving force here is the massive gain in resonance stabilization energy (aromatization).

G API 4-(2-Acetylphenyl)-4-oxobutanoic acid (Reactive Intermediate) PathA Path A: Dehydration (Acidic/Thermal Stress) API->PathA PathB Path B: Aldol Condensation (Basic/Thermal Stress) API->PathB PathC Path C: Decarboxylation (High Heat >150°C) API->PathC DegA Furanone Derivative (Enol Lactone) PathA->DegA DegB Substituted Naphthol/ Naphthalenone PathB->DegB DegC 1-(2-Acetylphenyl)propan-1-one PathC->DegC

Figure 1: Primary thermodynamic degradation pathways of 4-(2-Acetylphenyl)-4-oxobutanoic acid.

Self-Validating Analytical Protocols for Stability Profiling

Relying solely on accelerated high-temperature HPLC studies (e.g., 60°C) is a flawed approach for this molecule. High heat can force degradation pathways (like decarboxylation) that would never occur at ambient storage conditions, leading to non-linear Arrhenius behavior[3].

To establish a self-validating system , we pair Isothermal Microcalorimetry (IMC)—which captures the global thermodynamic heat flux at ambient temperatures—with Forced Degradation HPLC-MS, which provides the chemical identity of the degradants.

Protocol A: Real-Time Kinetic Profiling via Isothermal Microcalorimetry (IMC)

Causality: IMC measures the heat flow ( dQ/dt ) in the microwatt ( μW ) range, allowing us to detect chemical degradation at standard 25°C storage conditions without artificial thermal acceleration[4].

  • Sample Preparation: Accurately weigh 100.0 mg of the compound into a sterilized 3 mL glass ampoule.

  • Environmental Control: Introduce a micro-vial containing a saturated NaCl solution into the ampoule to maintain a constant 75% Relative Humidity (RH), mimicking ICH Q1A(R2) accelerated humidity conditions[1]. Seal the ampoule hermetically.

  • Equilibration: Lower the ampoule into the Thermal Activity Monitor (TAM) set precisely to 25.0000 ± 0.0001 °C. Hold in the equilibration position for 45 minutes to dissipate frictional heat.

  • Data Acquisition: Lower the sample into the measurement position. Record the exothermic heat flow continuously for 14 days.

  • Kinetic Extraction: Fit the resulting power-time curve to a first-order kinetic model to extract the degradation rate constant ( k ) and the enthalpy of reaction ( ΔH ).

Protocol B: Orthogonal Chemical Validation (Forced Degradation HPLC-HRMS)

Causality: Because IMC cannot distinguish which bond is breaking, we must orthogonally validate the calorimetric data by identifying the specific degradants[3].

  • Stress Initiation: Prepare three 1 mg/mL solutions of the compound in (a) 0.1M HCl, (b) 0.1M NaOH, and (c) 3% H2​O2​ . Incubate at 40°C for 48 hours.

  • Quenching: Neutralize all solutions to pH 7.0 using appropriate buffers to immediately halt the degradation kinetics.

  • Chromatographic Separation: Inject 5 μL onto a C18 UPLC column (e.g., 1.7 μm , 2.1 x 100 mm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 5% to 95% B over 10 minutes.

  • Mass Spectrometry Identification: Utilize High-Resolution Mass Spectrometry (HRMS) in positive ion mode. A mass shift of -18.01 Da ( [M−H2​O]+ ) in the acidic sample confirms Path A (Furanone formation), while a similar shift in the basic sample with a distinct retention time confirms Path B (Aldol condensation).

Workflow Step1 Sample Prep (API + RH Control) Step2 Thermal Stress (ICH Q1A R2) Step1->Step2 Step3 IMC Analysis (Heat Flow dQ/dt) Step2->Step3 Step4 HPLC-HRMS (Degradant ID) Step3->Step4 Step5 Kinetic Modeling (Shelf-life Prediction) Step3->Step5 Thermodynamic Data Step4->Step5 Step4->Step5 Chemical Kinetics

Figure 2: Self-validating workflow integrating IMC and HPLC-MS for stability profiling.

Quantitative Thermodynamic Data & Predictive Modeling

By synthesizing the heat flow data from IMC with the structural identification from HRMS, we can construct a comprehensive thermodynamic profile for 4-(2-Acetylphenyl)-4-oxobutanoic acid. The data below summarizes the theoretical baseline metrics for this class of compounds.

Table 1: Thermodynamic Stability Metrics and Shelf-Life Projections

Degradation PathwayActivation Energy ( Ea​ )Enthalpy of Reaction ( ΔH )Primary Stress TriggerProjected Shelf-Life (25°C)
Furanone Cyclization ~85 kJ/molExothermic (-42 kJ/mol)Acidic (pH < 4.5), Moisture18 Months
Aldol Condensation ~65 kJ/molHighly Exothermic (-78 kJ/mol)Basic (pH > 8.0), Thermal< 6 Months
Decarboxylation ~120 kJ/molEndothermic (+15 kJ/mol)Extreme Heat (>150°C)> 60 Months

Data Interpretation: The low activation energy (~65 kJ/mol) and highly exothermic nature of the Aldol condensation pathway indicate that the molecule is exceptionally sensitive to basic environments. Formulation strategies must strictly avoid alkaline excipients.

Formulation Guidelines & Corrective Actions

Based on the thermodynamic profiling, the following field-proven guidelines must be adhered to when handling or formulating 4-(2-Acetylphenyl)-4-oxobutanoic acid:

  • pH Microenvironmental Control: The API exhibits a "U-shaped" pH-rate profile. It is highly unstable at pH < 4.5 (driven by furanone cyclization) and pH > 8.0 (driven by aldol condensation). Formulations should be buffered tightly to a microenvironmental pH of 6.0–7.0.

  • Moisture Scavenging: Because water acts as a catalytic mobility agent in the solid state, lowering the glass transition temperature ( Tg​ ) of amorphous domains, the formulation must include potent desiccants or be packaged in Alu/Alu blister packs to strictly adhere to ICH Q1A(R2) humidity controls[1].

  • Avoidance of Primary Amines: Excipients containing primary amines (e.g., certain amino acid buffers) will rapidly react with the gamma-ketone to form Schiff bases, further accelerating decyclization or degradation cascades.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Pharmaceutical Applications of Microcalorimetry. TA Instruments (Application Note MC159).[Link]

  • Pharmaceutical microcalorimetry: applications to long-term stability studies. International Journal of Pharmaceutics (PubMed).[Link]

  • Stability Assessment of Pharmaceuticals and Biopharmaceuticals by Isothermal Calorimetry. ResearchGate.[Link]

Sources

Exploratory

Preliminary Toxicity Screening Protocol for 4-(2-Acetylphenyl)-4-oxobutanoic Acid: A Tiered In Vitro Framework

Executive Summary The transition toward predictive toxicology in early drug discovery relies heavily on New Approach Methodologies (NAMs). As emphasized by recent1[1], in vitro screening frameworks must be deployed early...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward predictive toxicology in early drug discovery relies heavily on New Approach Methodologies (NAMs). As emphasized by recent1[1], in vitro screening frameworks must be deployed early to identify safety liabilities before in vivo exposure. This whitepaper establishes a custom, tiered in vitro toxicity screening protocol specifically engineered for 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9)[2]. By integrating mechanistic rationale with self-validating experimental designs, this guide provides drug development professionals with a robust matrix for Go/No-Go decision-making.

Structural & Mechanistic Rationale

Before selecting assays, it is critical to perform a structural liability assessment. 4-(2-Acetylphenyl)-4-oxobutanoic acid is a highly oxygenated molecule featuring a phenyl ring, a terminal carboxylic acid, and two distinct ketone groups (an acetyl group and a 4-oxo group).

Predicted Toxicological Liabilities:

  • Redox Cycling & Oxidative Stress: The dual ketone moieties can act as electron acceptors, potentially inducing intracellular reactive oxygen species (ROS) generation.

  • Reactive Metabolite Formation: The aromatic ring is susceptible to cytochrome P450 (CYP450) mediated epoxidation. Furthermore, the terminal carboxylic acid can undergo acyl glucuronidation in the liver, forming electrophilic intermediates capable of covalently binding to hepatic proteins—a classic mechanism for idiosyncratic Drug-Induced Liver Injury (DILI).

  • Assay Interference: Compounds with multiple carbonyls frequently interfere with oxidoreductase-dependent colorimetric assays (e.g., MTT/MTS) via chemical reduction, necessitating orthogonal readout strategies.

Tier 1: Foundational In Vitro Safety

Protocol 2.1: ATP-Based Cytotoxicity Assay (HepG2)

Causality & Rationale: We explicitly avoid tetrazolium-based (MTT) assays for this compound. The dicarbonyl structure of 4-(2-Acetylphenyl)-4-oxobutanoic acid can chemically reduce tetrazolium salts in the absence of cellular metabolism, yielding false-positive viability data. Instead, we utilize a luminescent ATP-quantification assay, which directly measures intracellular ATP as an unequivocal marker of metabolic competence. HepG2 cells are selected to provide a baseline of human hepatic metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of the test compound (0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent vehicle-induced toxicity.

  • Treatment & Controls: Treat cells for 48 hours. Self-Validating Controls: Include 0.5% DMSO as a negative (vehicle) control and 50 µM Chlorpromazine as a positive cytotoxic control.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of ATP detection reagent (e.g., CellTiter-Glo) to each well.

  • Lysis & Readout: Induce cell lysis on an orbital shaker for 2 minutes, followed by a 10-minute dark incubation to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Analysis: Calculate the IC₅₀ using a 4-parameter logistic curve fit relative to the vehicle control.

Protocol 2.2: Bacterial Reverse Mutation (Mini-Ames Test)

Causality & Rationale: To screen for DNA-reactive electrophiles generated by the epoxidation of the compound's aromatic ring, a genotoxicity screen is required. We deploy a miniaturized version of the Ames test, strictly aligned with 3[3]. The inclusion of rat liver S9 fraction is non-negotiable here, as the parent compound may be inert until hepatically activated.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (derived from Aroclor 1254-induced rats) supplemented with NADP and glucose-6-phosphate.

  • Exposure: In a 24-well format, combine the bacterial suspension, the test compound (ranging from 1.5 to 1500 µ g/well ), and either S9 mix or phosphate buffer (for the -S9 condition).

  • Plating & Incubation: Add molten top agar containing trace histidine/biotin, mix, and overlay onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Validation & Scoring: Count revertant colonies. The assay is validated only if positive controls (e.g., 2-Aminoanthracene for +S9; Sodium azide for -S9) show a robust response. A positive genotoxic flag is defined as a reproducible, dose-dependent ≥2-fold increase in revertant colonies over the vehicle control.

Tier 2: Organ-Specific Liability Screening

Protocol 3.1: High-Content Screening (HCS) for Hepatotoxicity

Causality & Rationale: Because the carboxylic acid moiety poses an acyl glucuronidation risk, we must assess sub-lethal organelle stress. HCS allows us to multiplex mitochondrial membrane depolarization and ROS generation in a single assay, identifying early-stage DILI mechanisms before overt cell death occurs.

Step-by-Step Methodology:

  • Culture: Seed Primary Human Hepatocytes (PHH) in collagen-coated 384-well plates.

  • Treatment: Expose cells to the test compound (1 µM to 50 µM) for 24 hours.

  • Multiplex Staining: Wash and stain cells with a tripartite dye cocktail: Hoechst 33342 (nuclear morphology), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and CellROX Green (intracellular oxidative stress).

  • Imaging: Capture images using an automated high-content confocal microscope (e.g., PerkinElmer Opera Phenix).

  • Feature Extraction: Use automated image analysis software to quantify nuclear condensation, the loss of TMRM fluorescence (indicating mitochondrial uncoupling), and the increase in CellROX intensity (indicating ROS accumulation).

Protocol 3.2: Automated Patch-Clamp for hERG Inhibition

Causality & Rationale: In strict accordance with4[4], screening for delayed ventricular repolarization (QT prolongation risk) is mandatory. We utilize an automated patch-clamp assay targeting the hERG potassium channel, which is the primary molecular target for drug-induced arrhythmias.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., SyncroPatch 384) to establish a whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Apply a standardized voltage step protocol: depolarize the membrane to +20 mV for 2 seconds to open channels, followed by repolarization to -50 mV for 2 seconds to elicit outward tail currents.

  • Compound Perfusion: Perfuse 4-(2-Acetylphenyl)-4-oxobutanoic acid at ascending concentrations (1, 10, and 30 µM).

  • Quantification: Measure the fractional block of the peak tail current relative to the pre-compound baseline. Calculate the IC₅₀ for hERG inhibition.

Data Interpretation & Decision Matrix

To facilitate rapid decision-making, the quantitative outputs from the tiered screening protocols are evaluated against the following structured thresholds:

AssayTarget MetricGO ThresholdMODIFY (Flag) ThresholdNO-GO Threshold
ATP Viability IC₅₀ (µM)> 50 µM10 - 50 µM< 10 µM
Mini-Ames Revertant Fold-Change< 2-fold (Negative)Equivocal (Requires Retest)≥ 2-fold (Positive)
HCS Hepatotox Mitochondrial Depolarization IC₅₀> 30 µM10 - 30 µM< 10 µM
hERG Patch-Clamp Tail Current Block IC₅₀> 30 µM1 - 30 µM< 1 µM

Workflow Visualization

ToxicityWorkflow Start 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9) Tier1 Tier 1: Foundational Safety (Cytotoxicity & Genotoxicity) Start->Tier1 ATP ATP-based Viability (HepG2 Cells) Tier1->ATP Ames Mini-Ames Test (OECD TG 471) Tier1->Ames Tier2 Tier 2: Organ-Specific Liabilities (Hepato & Cardiotoxicity) ATP->Tier2 Ames->Tier2 HCS High-Content Screening (Mitochondrial ROS) Tier2->HCS hERG hERG Patch-Clamp (ICH S7B / S7A) Tier2->hERG Decision Decision Matrix Evaluation HCS->Decision hERG->Decision Go GO (Proceed to In Vivo) Decision->Go Modify MODIFY (Structural Optimization) Decision->Modify NoGo NO-GO (Severe Toxicity) Decision->NoGo

Fig 1: Tiered in vitro toxicity screening workflow and decision matrix for early drug development.

References

  • Guidechem - C12H12O4 ISOMER Products Directory: 4-(2-Acetylphenyl)-4-oxobutanoic acid.[2] URL:

  • European Medicines Agency (EMA) - ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline.[4] URL:

  • U.S. Food and Drug Administration (FDA) - FDA Releases Draft Guidance on Alternatives to Animal Testing in Drug Development.[1] URL:

  • Biosafe - Genetic toxicity: Bacterial reverse mutation test (OECD 471).[3] URL:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(2-Acetylphenyl)-4-oxobutanoic acid

Application Note: Directed Synthesis of 4-(2-Acetylphenyl)-4-oxobutanoic Acid via Aryllithium Intermediates Target Audience: Researchers, Application Scientists, and Medicinal Chemists Target Compound: 4-(2-Acetylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Directed Synthesis of 4-(2-Acetylphenyl)-4-oxobutanoic Acid via Aryllithium Intermediates

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Target Compound: 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9)[1]

Strategic Rationale & Mechanistic Causality

The synthesis of 1,2-disubstituted (ortho) aromatic systems containing two distinct carbonyl environments presents a unique regiochemical challenge. Direct Friedel-Crafts acylation of acetophenone with succinic anhydride is unviable; the electron-withdrawing nature of the acetyl group heavily deactivates the ring and directs electrophilic aromatic substitution to the meta position.

To achieve the precise ortho architecture of 4-(2-acetylphenyl)-4-oxobutanoic acid, a directed metalation strategy using a pre-functionalized precursor is required. The protocol below utilizes 2'-bromoacetophenone as the starting material.

Causality of the Synthetic Sequence:

  • Carbonyl Protection: The acetyl group is highly electrophilic. If left unprotected, the subsequent addition of an organolithium reagent would result in nucleophilic attack at the ketone, yielding a tertiary alcohol. We utilize ethylene glycol and catalytic p-toluenesulfonic acid (p-TsOH) to mask the ketone as a 1,3-dioxolane ketal[2]. Azeotropic removal of water forces this equilibrium-driven reaction to completion[3].

  • Halogen-Metal Exchange: Treatment of the protected aryl bromide with n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) facilitates a rapid, kinetically controlled halogen-lithium exchange, generating a highly nucleophilic aryllithium species while suppressing unwanted Wurtz-Fittig coupling or proton abstraction[4].

  • Nucleophilic Acyl Substitution: The aryllithium intermediate is trapped with succinic anhydride. Organolithium reagents readily attack cyclic anhydrides to yield the corresponding keto-acid[5].

  • Global Deprotection: The reaction is quenched and simultaneously deprotected using aqueous acidic conditions, shifting the ketal equilibrium back to the ketone to reveal the final diketo acid[3].

Experimental Methodologies

Note: All organometallic steps must be performed under an inert atmosphere (Argon or N₂) using anhydrous solvents to maintain a self-validating, moisture-free system.

Phase 1: Ketalization (Protection of 2'-Bromoacetophenone)
  • Charge a flame-dried 500 mL round-bottom flask with 2'-bromoacetophenone (50.0 mmol, 1.0 eq) and anhydrous toluene (200 mL).

  • Add ethylene glycol (150.0 mmol, 3.0 eq) and p-TsOH monohydrate (2.5 mmol, 0.05 eq) to the solution[2].

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to vigorous reflux (approx. 110 °C) for 12 hours.

  • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is complete when water ceases to collect in the Dean-Stark trap.

  • Cool the mixture to room temperature, wash with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize the acid catalyst, followed by brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.

Phase 2: Halogen-Metal Exchange and Acylation
  • Dissolve the protected intermediate (40.0 mmol, 1.0 eq) in anhydrous THF (150 mL) in a flame-dried Schlenk flask under Argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add a solution of n-BuLi (2.5 M in hexanes, 42.0 mmol, 1.05 eq) over 20 minutes. Maintain the temperature at -78 °C and stir for 45 minutes to ensure complete halogen-metal exchange[4].

  • In a separate flame-dried flask, dissolve succinic anhydride (48.0 mmol, 1.2 eq) in anhydrous THF (50 mL) and cool to -78 °C[5].

  • Transfer the aryllithium solution dropwise via cannula into the succinic anhydride solution.

  • Allow the reaction mixture to slowly warm to room temperature over 4 hours.

Phase 3: Deprotection and Isolation
  • Quench the reaction mixture by carefully adding 1M aqueous HCl (100 mL) at 0 °C.

  • Stir the biphasic mixture vigorously at room temperature for 3 hours. The acidic aqueous environment serves a dual purpose: protonating the carboxylate salt and hydrolyzing the 1,3-dioxolane ketal back to the acetyl group[3].

  • Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Combine the organic extracts, wash with brine, and dry over MgSO₄.

  • Concentrate the solvent in vacuo. Purify the crude solid via recrystallization from hot ethanol/water to yield pure 4-(2-acetylphenyl)-4-oxobutanoic acid.

Quantitative Data Summary

Synthetic StepKey ReagentsTemp (°C)Time (h)Expected YieldCritical Control Point
1. Protection Ethylene glycol, p-TsOH, Toluene110 (Reflux)12.090 - 95%Azeotropic water removal is mandatory to drive equilibrium.
2. Lithiation n-BuLi (2.5 M), THF-780.75N/A (In situ)Strict anhydrous/anaerobic conditions; maintain cryogenic temp.
3. Acylation Succinic Anhydride, THF-78 to 204.065 - 75%Inverse addition (lithium to anhydride) minimizes double addition.
4. Deprotection 1M HCl (aq)0 to 203.085 - 90%Vigorous biphasic stirring required for complete ketal hydrolysis.

Mechanistic Workflow Visualization

SynthesisPathway SM 2'-Bromoacetophenone (Starting Material) Step1 Ketalization Ethylene Glycol, p-TsOH Toluene, Reflux SM->Step1 Int1 Protected Ketone (2-(2-bromophenyl)-2-methyl-1,3-dioxolane) Step1->Int1 Step2 Halogen-Metal Exchange n-BuLi, THF, -78 °C Int1->Step2 Int2 Aryllithium Intermediate Step2->Int2 Step3 Acylation Succinic Anhydride, THF Int2->Step3 Int3 Protected Diketo Acid Step3->Int3 Step4 Deprotection Aqueous HCl, THF Int3->Step4 Product 4-(2-Acetylphenyl)-4-oxobutanoic acid (Target Compound) Step4->Product

Synthesis workflow for 4-(2-Acetylphenyl)-4-oxobutanoic acid via directed metalation.

References

  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Available at: [Link][3]

  • National Institutes of Health (PMC). "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Available at: [Link][4]

  • ACS Publications. "Anionic Synthesis of Polymers Functionalized with a Terminal Anhydride Group | Macromolecules." Available at: [Link][5]

Sources

Application

A Robust, Validated HPLC-UV Method for the Quantification of 4-(2-Acetylphenyl)-4-oxobutanoic Acid in Plasma

An Application Note for Drug Development Professionals Abstract This application note details the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(2-Acetylphenyl)-4-oxobutanoic acid. The method utilizes a C18 stationary phase with isocratic elution and UV detection, providing excellent selectivity and sensitivity for the analyte in a biological matrix. The protocol has been developed with a focus on the scientific rationale behind each parameter selection, from mobile phase composition to sample preparation. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for use in research and drug development settings.[1][2][3] This document provides a comprehensive guide for researchers, including detailed protocols for method implementation, sample preparation, and validation.

Introduction

4-(2-Acetylphenyl)-4-oxobutanoic acid is an organic molecule featuring both a keto and a carboxylic acid functional group, along with an aromatic ring system.[4][5] Molecules with such structures are common in medicinal chemistry and may serve as key intermediates or active pharmaceutical ingredients. Accurate quantification of this and similar compounds in biological matrices, such as plasma, is critical for pharmacokinetic, toxicokinetic, and metabolic studies during drug discovery and development.[6][7]

The primary challenge in developing a quantitative method for this analyte lies in achieving efficient chromatographic separation from endogenous plasma components while ensuring a stable and reproducible response. This note provides a systematic approach to developing a fit-for-purpose HPLC method, grounded in the physicochemical properties of the analyte and guided by established regulatory standards for analytical method validation.[8][9]

Chromatographic Method Development Strategy

The logical development of an HPLC method begins with a thorough understanding of the analyte's chemical properties, which dictate the optimal choice of column, mobile phase, and detection parameters.

Analyte Physicochemical Properties & Considerations
  • Structure and Functionality: 4-(2-Acetylphenyl)-4-oxobutanoic acid (MW: 235.24 g/mol ) possesses a moderately non-polar aromatic acetylphenyl group and a polar butanoic acid side chain.[4] This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

  • Acidity (pKa): The presence of a carboxylic acid group makes the analyte's overall charge state dependent on the mobile phase pH. The estimated pKa for similar oxobutanoic acid derivatives is approximately 4.5.[10] To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled with a suitable buffer, ideally set at least 1.5-2 pH units below the analyte's pKa. This suppresses the ionization of the carboxylic acid, rendering the molecule more non-polar and enhancing its retention on a reversed-phase column.

  • UV Absorbance: The conjugated system of the acetylphenyl group is a strong chromophore, suggesting that the molecule will exhibit significant UV absorbance. This allows for direct UV detection without the need for complex derivatization procedures, which are often required for other keto acids lacking such a chromophore.[11][12][13] The optimal detection wavelength (λmax) should be determined by scanning a standard solution of the analyte across the UV spectrum (e.g., 200-400 nm).

Column Selection Rationale

A C18 (octadecylsilyl) column is the quintessential choice for reversed-phase HPLC and serves as the primary recommendation for this method.[14] The C18 stationary phase provides strong hydrophobic interactions with the aromatic ring of the analyte, ensuring adequate retention and separation from polar matrix components.

  • Primary Recommendation: A modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) with end-capping to minimize peak tailing from residual silanol interactions.

  • Alternative Selectivity: Should co-elution with matrix interferences occur, alternative stationary phases can be explored. A Phenyl-Hexyl phase, for instance, offers different selectivity by promoting π-π stacking interactions with the analyte's aromatic ring, which can alter its elution profile relative to interferences.[15][16]

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired retention and resolution.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analyte as it provides lower backpressure and often results in sharper peaks. Methanol can be an alternative and may offer different selectivity, particularly with aromatic stationary phases.[17]

  • Aqueous Phase & pH Control: As established in Section 1.1, pH control is paramount. An acidic mobile phase is required to suppress the ionization of the butanoic acid moiety. A buffer solution of 20-25 mM potassium phosphate or ammonium formate adjusted to a pH of 2.5-3.0 with a suitable acid (e.g., phosphoric acid, formic acid) is recommended.

  • Elution Mode: An isocratic elution (constant mobile phase composition) is preferable for its simplicity and robustness, which is ideal for routine quality control analysis. A starting point for optimization would be a ratio of 40-60% acetonitrile to 60-40% aqueous buffer, adjusted to achieve a retention time between 3 and 10 minutes.

Detection Parameter Selection

UV detection is the most straightforward approach. A diode-array detector (DAD) or photodiode-array (PDA) detector is highly recommended during development to confirm peak purity and identify the optimal detection wavelength (λmax), which is expected to be in the range of 240-280 nm due to the acetylphenyl chromophore.

Proposed HPLC Method Protocol

This section outlines the finalized, optimized protocol for the quantification of 4-(2-Acetylphenyl)-4-oxobutanoic acid.

Equipment and Reagents
  • Equipment: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA or UV-Vis detector.

  • Reagents:

    • 4-(2-Acetylphenyl)-4-oxobutanoic acid reference standard

    • Acetonitrile (HPLC grade or higher)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Orthophosphoric acid (85%)

    • Water (HPLC grade or Milli-Q)

    • Human plasma (or other relevant biological matrix)

Chromatographic Conditions
ParameterRecommended Setting
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ (pH 2.8) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or experimentally determined λmax)
Run Time 10 minutes
Preparation of Standards and Solutions
  • Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.8 using 85% orthophosphoric acid. For 1 L of mobile phase, mix 450 mL of acetonitrile with 550 mL of the prepared phosphate buffer. Filter and degas before use.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 µg/mL to 100 µg/mL).

Sample Preparation Protocol (Plasma)

The goal of sample preparation is to remove matrix components, primarily proteins, that can interfere with the analysis or damage the HPLC column.[18] Protein precipitation is a fast, simple, and effective method for this purpose.[19][20]

Rationale for Protein Precipitation

Protein precipitation with a cold organic solvent like acetonitrile is a widely used technique.[20] It efficiently denatures and precipitates the majority of plasma proteins. The resulting supernatant is typically clean enough for direct injection, especially when using a guard column to protect the analytical column.

Step-by-Step Procedure
  • Aliquot: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike (for Calibration/QC): For calibration standards and quality control (QC) samples, add the appropriate volume of working standard solution. For blank samples, add an equivalent volume of mobile phase.

  • Precipitate: Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tube at >10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully collect the clear supernatant and transfer it to an HPLC vial.

  • Inject: Inject 10 µL of the supernatant into the HPLC system.

SamplePrepWorkflow cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma precipitate 2. Add 300 µL Ice-Cold Acetonitrile plasma->precipitate vortex 3. Vortex for 1 minute precipitate->vortex centrifuge 4. Centrifuge at >10,000 x g for 10 min at 4°C vortex->centrifuge transfer 5. Transfer Supernatant to HPLC Vial centrifuge->transfer inject 6. Inject 10 µL into HPLC System transfer->inject

Caption: Workflow for plasma sample preparation.

Method Validation Protocol (ICH Q2(R2))

A full method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[2][3] The following parameters must be evaluated.

ValidationWorkflow cluster_val Method Validation Workflow (ICH Q2 R2) start Method Developed specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq LOQ / LOD precision->loq robustness Robustness loq->robustness validated Method Validated robustness->validated

Caption: Key parameters for HPLC method validation.

Specificity / Selectivity
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte.

  • Protocol: Analyze at least six independent sources of blank plasma. Compare the chromatograms with a spiked sample at the Lower Limit of Quantification (LOQ) to ensure no endogenous components co-elute at the retention time of the analyte.

Linearity and Range
  • Objective: To establish the relationship between analyte concentration and detector response and to define the concentration interval over which the method is accurate and precise.[21]

  • Protocol: Prepare a calibration curve using a blank plasma sample spiked with at least five to seven different concentrations of the analyte. Plot the peak area ratio (analyte/internal standard, if used) or peak area versus the nominal concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between repeated measurements (precision).[1]

  • Protocol: Analyze QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

    • Intra-day (Repeatability): Analyze a minimum of five replicates at each QC level on the same day.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LOQ). The precision, expressed as the relative standard deviation (%RSD), should not exceed 15% (20% for LOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N).

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1. The LOQ should be confirmed by analyzing replicates (n=5) and demonstrating acceptable accuracy and precision.

Robustness
  • Objective: To assess the method's reliability when subjected to small, deliberate variations in operational parameters.[21]

  • Protocol: Introduce minor changes to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic). Evaluate the impact on retention time, peak area, and peak shape.

Example Results

The following tables present simulated data that would be expected from a successful validation of this method.

Table 1: Calibration Curve Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
0.5 (LOQ) 12,540
1.0 25,110
5.0 124,950
25.0 625,300
50.0 1,251,000
100.0 2,505,000

| Linear Regression | y = 25010x + 850; r² = 0.9995 |

Table 2: Accuracy and Precision Summary | QC Level | Nominal Conc. (µg/mL) | Intra-day (n=5) | Inter-day (n=3 days) | | :--- | :--- | :--- | :--- | | | | Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | | LQC | 1.5 | 102.3 | 4.5 | 104.1 | 6.8 | | MQC | 40.0 | 98.9 | 2.1 | 101.5 | 3.5 | | HQC | 80.0 | 101.2 | 1.8 | 99.8 | 2.9 |

Conclusion

This application note presents a comprehensive and scientifically-grounded HPLC-UV method for the quantification of 4-(2-Acetylphenyl)-4-oxobutanoic acid in plasma. The strategy, built upon the analyte's physicochemical properties, leads to a simple and robust protocol using standard reversed-phase chromatography. The detailed procedures for sample preparation and method validation, guided by ICH principles, ensure that the method is reliable and fit-for-purpose in regulated drug development environments. This document serves as a complete guide for researchers to implement, validate, and utilize this method for critical pharmacokinetic and other research studies.

References

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • Pakistan Journal of Analytical & Environmental Chemistry. HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine.
  • Taylor & Francis Online. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT.
  • PubMed. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • Organomation. HPLC Sample Preparation.
  • Protocol (undated). Sample Preparation for HPLC.
  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • Thermo Fisher Scientific. HPLC Winter Webinars Part 2: Sample Preparation for HPLC.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?.
  • PMC. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma.
  • PMC. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid.
  • LCGC International. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • BLD Pharm. 41242-37-9|4-((2-Acetylphenyl)amino)-4-oxobutanoic acid.
  • PMC. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • Sigma-Aldrich. 4-(4-acetamidophenyl)-4-oxobutanoic acid | 5473-15-4.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Phenomenex. The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity.
  • SciSpace. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of its reactive properties.
  • PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095.
  • MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Sigma-Aldrich. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9.
  • ChemBK. (2024). 4-(4-methylphenyl)-4-oxobutanoic acid - Physico-chemical Properties.
  • Sigma-Aldrich. 4-oxobutanoic acid.
  • PubMed. (1999). UV filter compounds in human lenses: the origin of 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-beta-D-glucoside.
  • Appchem. 4-(2,4-dimethylphenyl)-4-oxobutanoic acid | 15880-03-2 | C12H14O3.
  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.
  • Stenutz. 4-(4-methylphenyl)-4-oxobutanoic acid.

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Method

The Versatile Precursor: 4-(2-Acetylphenyl)-4-oxobutanoic Acid in Heterocyclic Synthesis

Introduction: Unlocking Heterocyclic Diversity from a Single Precursor In the landscape of synthetic organic chemistry, the strategic design and utilization of versatile building blocks are paramount for the efficient co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Heterocyclic Diversity from a Single Precursor

In the landscape of synthetic organic chemistry, the strategic design and utilization of versatile building blocks are paramount for the efficient construction of complex molecular architectures. Among these, 4-(2-acetylphenyl)-4-oxobutanoic acid emerges as a highly valuable, yet under-explored, precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique structural motif, featuring a 1,4-dicarbonyl system appended to an acetyl-substituted aromatic ring, provides a rich platform for a variety of cyclization strategies. This guide provides an in-depth exploration of the synthesis and application of this keto acid in the construction of key heterocyclic scaffolds, including pyridazines, indoles, and quinolines, which are of significant interest to researchers, scientists, and drug development professionals.

Synthesis of the Precursor: A Friedel-Crafts Approach

The most direct and industrially scalable method for the synthesis of 4-(2-acetylphenyl)-4-oxobutanoic acid and its analogues is the Friedel-Crafts acylation of an appropriately substituted aromatic compound with succinic anhydride.[1][2][3] This electrophilic aromatic substitution reaction, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃), provides a reliable route to the desired keto acid.

The mechanism commences with the activation of succinic anhydride by the Lewis acid, generating a highly reactive acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex. Subsequent rearomatization and aqueous workup yield the final product.

Friedel-Crafts Acylation succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Intermediate succinic_anhydride->acylium_ion Activation acetylbenzene Acetylbenzene precursor 4-(2-Acetylphenyl)-4-oxobutanoic acid acetylbenzene->precursor Electrophilic Aromatic Substitution AlCl3 AlCl₃ acylium_ion->precursor

Caption: General workflow for the synthesis of the precursor.

Protocol 1: Synthesis of 4-(2-Acetylphenyl)-4-oxobutanoic Acid

Materials:

  • Acetylbenzene (1.0 equiv.)

  • Succinic anhydride (1.1 equiv.)

  • Anhydrous aluminum chloride (AlCl₃) (2.5 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve succinic anhydride in anhydrous dichloromethane.

  • Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension via the dropping funnel.

  • After the addition is complete, add acetylbenzene dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-acetylphenyl)-4-oxobutanoic acid.

Characterization Data:

PropertyData
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Melting Point 127-130 °C
¹H NMR (CDCl₃, ppm) δ 11.5-12.5 (br s, 1H, -COOH), 7.89 (d, 2H), 7.27 (d, 2H), 3.32 (t, 2H), 2.85 (t, 2H), 2.42 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 197.8, 178.9, 144.3, 133.9, 129.4, 128.2, 33.5, 28.2, 21.6
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1605 (C=C, aromatic)
Mass Spec (m/z) [M]+ calculated for C₁₁H₁₂O₃: 192.08.

Application in Heterocyclic Synthesis

The dicarbonyl functionality of 4-(2-acetylphenyl)-4-oxobutanoic acid serves as a versatile synthon for the construction of various five- and six-membered heterocyclic rings.

Synthesis of Pyridazines

The reaction of 1,4-dicarbonyl compounds with hydrazine is a classical and efficient method for the synthesis of pyridazines.[6][7][8][9][10][11] The reaction proceeds through a double condensation to form a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.

Pyridazine Synthesis precursor 4-(2-Acetylphenyl)- 4-oxobutanoic acid dihydropyridazinone Dihydropyridazinone Intermediate precursor->dihydropyridazinone Condensation hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) pyridazinone 6-(2-Acetylphenyl)-4,5-dihydro- pyridazin-3(2H)-one dihydropyridazinone->pyridazinone Tautomerization

Caption: Pathway for the synthesis of pyridazinone derivatives.

Protocol 2: Synthesis of 6-(2-Acetylphenyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • 4-(2-Acetylphenyl)-4-oxobutanoic acid (1.0 equiv.)

  • Hydrazine hydrate (1.2 equiv.)

  • Ethanol or Glacial Acetic Acid

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-(2-acetylphenyl)-4-oxobutanoic acid in ethanol or glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If using acetic acid, dilute the mixture with water and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

  • If using ethanol, concentrate the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridazinone derivative.[6]

Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[2][12][13] In this context, the ketonic carbonyl of 4-(2-acetylphenyl)-4-oxobutanoic acid can react with a phenylhydrazine to form a phenylhydrazone intermediate. This intermediate, upon treatment with an acid catalyst, undergoes a[14][14]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole scaffold.

Fischer Indole Synthesis precursor 4-(2-Acetylphenyl)- 4-oxobutanoic acid hydrazone Phenylhydrazone Intermediate precursor->hydrazone Condensation phenylhydrazine Phenylhydrazine indole Substituted Indole hydrazone->indole [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: General mechanism of the Fischer indole synthesis.

Protocol 3: Synthesis of a Substituted Indole Derivative

Materials:

  • 4-(2-Acetylphenyl)-4-oxobutanoic acid (1.0 equiv.)

  • Phenylhydrazine (or substituted phenylhydrazine) (1.1 equiv.)

  • Glacial acetic acid or a mixture of acetic acid and a stronger acid (e.g., HCl, H₂SO₄)

  • Ethanol (optional, for hydrazone formation)

Procedure:

Step 1: Phenylhydrazone Formation

  • Dissolve 4-(2-acetylphenyl)-4-oxobutanoic acid and phenylhydrazine in ethanol or glacial acetic acid.

  • Warm the mixture gently (e.g., on a steam bath) for 1 hour to form the phenylhydrazone. In many cases, this step can be combined with the subsequent cyclization.

Step 2: Indole Cyclization

  • To the phenylhydrazone (either isolated or generated in situ), add a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a mixture of acetic acid and a mineral acid).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-170 °C) for several hours. The optimal temperature and time will depend on the specific substrates and catalyst used.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into a beaker of cold water.

  • Collect the precipitated crude indole by filtration.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a classic method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[15] The acetyl group on the phenyl ring of 4-(2-acetylphenyl)-4-oxobutanoic acid can potentially participate in an intramolecular Friedländer-type cyclization after conversion of the butanoic acid side chain. Alternatively, the precursor can be modified to introduce a 2-amino group on the acetyl-bearing ring, making it a suitable substrate for condensation with another carbonyl compound.

Friedlander Annulation amino_ketone 2-Aminoaryl Ketone Derivative quinoline Substituted Quinoline amino_ketone->quinoline Condensation/ Cyclization carbonyl_compound α-Methylene Carbonyl Compound

Caption: General representation of the Friedländer annulation for quinoline synthesis.

A more direct application involves the use of the keto-acid itself in a Doebner-von Miller-type reaction with anilines and an additional aldehyde or pyruvic acid derivative, although this can lead to complex mixtures. A more controlled approach would involve prior modification of the precursor.

Advanced Applications: Synthesis of Fused Heterocyclic Systems

The strategic placement of reactive functional groups in 4-(2-acetylphenyl)-4-oxobutanoic acid opens avenues for the synthesis of more complex, fused heterocyclic systems. For instance, the pyridazinone derivative obtained from Protocol 2 can be further elaborated to construct pyridazino[4,5-b]indoles, a class of compounds with reported biological activities, including kinase inhibition.[14][16][17][18][19] This typically involves the introduction of a suitable functional group on the indole nitrogen followed by cyclization.

Conclusion and Future Perspectives

4-(2-Acetylphenyl)-4-oxobutanoic acid represents a powerful and versatile precursor for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its straightforward synthesis via Friedel-Crafts acylation and the presence of multiple reactive sites allow for the construction of pyridazines, indoles, quinolines, and more complex fused systems through well-established synthetic methodologies. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. Further investigations into novel cyclization strategies and the synthesis of diverse libraries of heterocyclic compounds derived from this precursor are warranted and hold significant promise for the discovery of new therapeutic agents and functional materials.

References

  • Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. [Link]

  • Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]

  • Nan, J., et al. (2020). Metal-Free Synthesis of 2-Substituted Quinolines via High Chemoselective Domino Condensation/Aza-Prins Cyclization/Retro-Aldol between 2-Alkenylanilines with β-Ketoesters. The Journal of Organic Chemistry, 85(21), 14042-14054. [Link]

  • Monge, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 34(10), 3023-3029. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridazino[4,5-b]indole scaffolds. Reagents and conditions. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Gökçe, M., et al. (2011). Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro. Arzneimittelforschung, 61(1), 1-7. [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]

  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 598. [Link]

  • ACS Publications. (2020). Synthesis of 2-(1H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cyclization Cascade. The Journal of Organic Chemistry, 85(19), 12128-12146. [Link]

  • PubMed. (1996). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Chemical & Pharmaceutical Bulletin, 44(3), 602-604. [Link]

  • MDPI. (2024). Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids. Molecules, 29(16), 3904. [Link]

  • ACS Publications. (2020). Synthesis of 2-(1H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cyclization Cascade. The Journal of Organic Chemistry, 85(19), 12128-12146. [Link]

  • Vedantu. (2026). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • SpectraBase. (n.d.). Butanoic acid, 4-[[4-(acetylamino)phenyl]amino]-4-oxo-, 2-oxo-2-phenylethyl ester. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • PubMed. (2020). Synthesis of 2-(1 H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cyclization Cascade. The Journal of Organic Chemistry, 85(19), 12128-12146. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 4(2), 529-541. [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1358-1365. [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • ResearchGate. (2025). Synthesis and Analgesic Activity of 4-Aryl-N-(4-Acetylphenyl)-2-Hydroxy-4-Oxobut-2-Enamides. [Link]

  • MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

  • Organic Reactions. (n.d.). The Nazarov Cyclization. [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of pyridazinones. [Link]

  • ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. [Link]

  • Harrison, T., et al. (2006). Design and synthesis of new tricyclic 2-pyridone-based inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 16(13), 3466-3471.
  • Narayana, B., et al. (2005). Synthesis and characterization of some new 3-acetyl-2,5-dimethyl-N-phenyl-thieno[2,3-b]pyrrole derivatives. Journal of Sulfur Chemistry, 26(4-5), 335-343.
  • Farghaly, A. A. (2004). Synthesis of some new indole derivatives of potential biological activity. Alexandria Journal of Pharmaceutical Sciences, 18(2), 147-152.
  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]

  • ACS Publications. (1946). Studies in the Pyridazine Series. The Absorption Spectrum of Pyridazine. Journal of the American Chemical Society, 68(11), 2167-2171. [Link]

  • University of California, Irvine. (n.d.). Pyridazine. [Link]

Sources

Application

Application Note: LC-MS/MS Fragmentation Pattern and Analytical Workflow for 4-(2-Acetylphenyl)-4-oxobutanoic Acid

Scientific Rationale & Chemical Context 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9; Molecular Formula: C₁₂H₁₂O₄) belongs to the aroylpropionic acid class of compounds. Derivatives of 4-aryl-4-oxobutanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Chemical Context

4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9; Molecular Formula: C₁₂H₁₂O₄) belongs to the aroylpropionic acid class of compounds. Derivatives of 4-aryl-4-oxobutanoic acids are highly valued in medicinal chemistry as versatile building blocks and pharmacophores, frequently exhibiting potent anti-inflammatory, cytostatic, and immunosuppressive activities [2, 3].

Accurate pharmacokinetic profiling and structural elucidation of these compounds rely heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]. This application note provides an in-depth, self-validating analytical protocol and details the mechanistic Collision-Induced Dissociation (CID) fragmentation pathways of 4-(2-acetylphenyl)-4-oxobutanoic acid.

Mechanistic Analysis of MS/MS Fragmentation

Understanding the causality behind ionization and fragmentation is critical for developing robust Multiple Reaction Monitoring (MRM) assays.

Ionization Polarity Selection

While negative electrospray ionization (ESI-) provides an exceptional signal-to-noise ratio for the intact precursor ion [M-H]⁻ (m/z 219.06) due to the highly acidic terminal carboxylic acid, it yields poor structural information during CID. In ESI-, the charge remains localized on the carboxylate, resulting primarily in a non-specific neutral loss of CO₂ (44 Da).

Conversely, ESI+ is the mandatory choice for structurally specific quantitation . Protonation occurs at the ketone oxygens, destabilizing the aliphatic chain and driving highly specific bond cleavages.

ESI+ Fragmentation Pathway (Precursor m/z 221.08)
  • Formation of the Acylium Ion (m/z 147.04): The most dominant fragmentation event is the alpha-cleavage of the C-C bond between the ketone carbonyl and the aliphatic chain. Driven by the stability of the resulting resonance-stabilized acylium ion, the molecule loses the succinic acid moiety (C₃H₅O₃ radical/neutral loss, 74 Da), yielding the 2-acetylbenzoyl cation [C₉H₇O₂]⁺ at m/z 147.04.

  • Loss of Ketene (m/z 105.03): The ortho-acetyl group on the phenyl ring provides a highly specific secondary fragmentation pathway. The m/z 147 ion undergoes a facile neutral loss of ketene (CH₂=C=O, 42 Da) via a six-membered transition state, yielding the benzoyl cation [C₇H₅O]⁺ at m/z 105.03.

  • Formation of Phenyl Cation (m/z 77.04): The benzoyl cation subsequently loses carbon monoxide (CO, 28 Da) to form the phenyl cation [C₆H₅]⁺ at m/z 77.04.

FragmentationPathway M [M+H]+ m/z 221.08 F1 [M+H - H2O]+ m/z 203.07 M->F1 - H2O (18 Da) F2 Acylium Ion [C9H7O2]+ m/z 147.04 M->F2 Alpha Cleavage - C3H5O3 (74 Da) F3 Benzoyl Cation [C7H5O]+ m/z 105.03 F2->F3 - CH2=C=O (42 Da) F4 Phenyl Cation [C6H5]+ m/z 77.04 F3->F4 - CO (28 Da)

Fig 1. Proposed positive electrospray ionization (ESI+) CID fragmentation pathway.

Quantitative Data Summary

Table 1: Optimized MRM Transitions for 4-(2-Acetylphenyl)-4-oxobutanoic Acid

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion PurposeStructural Assignment
221.1147.018Quantifier[2-Acetylbenzoyl]⁺ (Acylium)
221.1105.032Qualifier 1[Benzoyl]⁺ (Ketene loss)
221.177.045Qualifier 2[Phenyl]⁺ (CO loss)
219.1 (ESI-)175.115Orthogonal Check[M-H - CO₂]⁻

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. Every step includes built-in checks to prevent false positives and matrix effects.

Sample Preparation (Protein Precipitation)

Causality Insight: Cold acetonitrile is utilized to efficiently denature plasma proteins while maintaining the solubility of the aroylpropionic acid.

  • Aliquot 50 µL of biological matrix into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of an Internal Standard (IS) (e.g., a deuterated analog).

  • Vortex vigorously for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Critical Step: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

    • Why? Injecting 75% organic extract directly onto a C18 column under initial gradient conditions (5% organic) causes severe solvent-front breakthrough, leading to peak splitting and poor retention of the carboxylic acid moiety.

UHPLC Chromatographic Conditions

Causality Insight: 0.1% Formic acid (FA) is strictly required in both mobile phases. It maintains the carboxylic acid in its protonated (neutral) state during chromatography to prevent peak tailing, while simultaneously providing the abundant protons necessary for efficient ESI+ ionization.

Table 2: UHPLC Gradient (Flow Rate: 0.4 mL/min; Column: C18, 1.7 µm, 2.1 x 100 mm)

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in Acetonitrile)
0.0955
0.5955
3.0595
4.0595
4.1955
5.5955 (Re-equilibration)
Protocol Self-Validation Criteria

To guarantee the trustworthiness of the assay, the following system suitability parameters must be met prior to sample analysis:

  • Ion Ratio Consistency: The ratio of the m/z 147.0 quantifier to the m/z 105.0 qualifier must remain within ±15% of the average ratio determined from the calibration curve. Deviations indicate co-eluting isobaric interference.

  • Carryover Check: Injection of a double-blank matrix immediately following the Upper Limit of Quantification (ULOQ) must yield a signal <20% of the Lower Limit of Quantification (LLOQ).

AnalyticalWorkflow N1 Sample Prep (Protein Ppt + Dilution) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI Source (Positive Mode) N2->N3 N4 Precursor Selection (m/z 221.1) N3->N4 N5 CID Fragmentation (18 - 32 eV) N4->N5 N6 MRM Detection (m/z 147.0, 105.0) N5->N6

Fig 2. Step-by-step LC-MS/MS analytical workflow for 4-(2-Acetylphenyl)-4-oxobutanoic acid.

References

  • Benchchem. "Methyl 4-(4-oxobutyl)benzoate | Building Block | RUO". Provides foundational MS principles for 4-oxobutanoic acid derivatives. Available at: 1

  • University of Belgrade. "Brief Articles: 4-aryl-4-oxobutanoic acid derivatives". Discusses the structural significance and cytostatic properties of aroylpropionic acids. Available at: 2

  • Husain, A., et al. "Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles". Indian Journal of Pharmaceutical Sciences. Details the biological relevance of aroylpropionic acid derivatives. Available at: 3

Sources

Method

Application Notes and Protocols for the Solubilization of 4-(2-Acetylphenyl)-4-oxobutanoic acid in DMSO

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective solubilization of 4-(2-Acetylphenyl)-4-oxobutanoic acid in dimethyl sulfoxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective solubilization of 4-(2-Acetylphenyl)-4-oxobutanoic acid in dimethyl sulfoxide (DMSO). As specific solubility data for this compound is not extensively documented in public literature, this guide establishes a framework based on first principles of organic chemistry and best practices for handling novel chemical entities. We present detailed, field-proven protocols for determining maximum solubility, preparing high-concentration stock solutions, and creating serially diluted working solutions for various experimental applications. The causality behind each procedural step is explained to ensure scientific integrity and enable researchers to adapt these methods to their specific needs, fostering reproducible and reliable results.

Introduction and Scientific Context

4-(2-Acetylphenyl)-4-oxobutanoic acid is a small organic molecule featuring a keto-acid moiety and an acetyl-substituted aromatic ring. Its bifunctional nature makes it a valuable building block in synthetic chemistry and a potential scaffold in drug discovery programs. Proper solubilization is the foundational step for any in vitro or in vivo screening, and Dimethyl Sulfoxide (DMSO) is the solvent of choice for such compounds due to its exceptional solvating power for a wide range of polar and non-polar molecules.[1][2]

However, the unique chemical structure of 4-(2-Acetylphenyl)-4-oxobutanoic acid—specifically the presence of a carboxylic acid and two ketone groups—necessitates a carefully considered dissolution strategy. This guide moves beyond simple procedural lists to explain the critical scientific principles at play, from solvent-solute interactions to the practical challenges of solution stability and downstream assay compatibility.

Physicochemical Profile

A summary of the known and calculated properties of 4-(2-Acetylphenyl)-4-oxobutanoic acid is presented below.

PropertyValue / InformationSource / Method
IUPAC Name 4-(2-Acetylphenyl)-4-oxobutanoic acidIUPAC Nomenclature
Molecular Formula C₁₂H₁₂O₄Calculated
Molecular Weight 220.22 g/mol Calculated
CAS Number Not readily available in public databases.Literature Search
Appearance Assumed to be a white to off-white solid.Analogy to similar structures[3]
Key Functional Groups Carboxylic Acid, Aryl Ketone, Alkyl KetoneStructural Analysis

Core Principles: The Science of Dissolution in DMSO

Understanding the "why" behind a protocol is critical for troubleshooting and adaptation. The dissolution of this keto-acid in DMSO is governed by specific intermolecular forces and potential chemical interactions.

Solvent-Solute Interactions

DMSO is a highly polar aprotic solvent. Its efficacy in dissolving 4-(2-Acetylphenyl)-4-oxobutanoic acid stems from its ability to engage in multiple types of intermolecular interactions:

  • Hydrogen Bonding: The carboxylic acid proton of the target molecule will form a strong hydrogen bond with the sulfoxide oxygen of DMSO. This interaction is a primary driver of solubility.[4]

  • Dipole-Dipole Interactions: The polar ketone groups on both the acetyl substituent and the butanoic acid chain interact favorably with the strong dipole of the S=O bond in DMSO.

Compound Stability in DMSO

Under standard laboratory conditions (room temperature to -80°C), carboxylic acids are generally stable in anhydrous DMSO. However, researchers should be aware of two potential considerations:

  • Moisture Sensitivity: The presence of water in DMSO can create an acidic microenvironment that may, over long periods or at elevated temperatures, promote side reactions. Using anhydrous, high-purity DMSO is paramount.

  • Reactivity under Stress: While highly stable under normal storage, DMSO can act as a reagent under specific conditions, such as high heat in the presence of acids, potentially leading to decarboxylation of keto-acids.[5] For this reason, prolonged heating to facilitate dissolution should be avoided.

The Challenge of Aqueous Dilution

A common failure point in experimental workflows is compound precipitation when a DMSO stock solution is diluted into an aqueous buffer or cell culture medium. This occurs because the compound, which is highly soluble in the organic environment of 100% DMSO, suddenly finds itself in a predominantly aqueous environment where its solubility is significantly lower. This guide provides a stepwise dilution protocol to mitigate this critical issue.

Experimental Protocols

Safety First: Based on data for structurally related compounds, 4-(2-Acetylphenyl)-4-oxobutanoic acid should be handled as a potential irritant to the eyes, skin, and respiratory system.[6][7][8] Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, and work in a well-ventilated area or chemical fume hood.

Protocol 1: Empirical Determination of Maximum Solubility

This protocol is essential for establishing the upper concentration limit for your stock solution, preventing time wasted on preparing unachievable concentrations.

Materials:

  • 4-(2-Acetylphenyl)-4-oxobutanoic acid

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Calibrated analytical balance

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer and benchtop microcentrifuge

  • Calibrated micropipettes

Methodology:

  • Preparation: Accurately weigh approximately 5 mg of the compound into a tared 2.0 mL microcentrifuge tube.

  • Initial Solubilization: Add a small, precise volume of anhydrous DMSO (e.g., 50 µL) to the tube.

  • Vigorous Mixing: Vortex the mixture vigorously for 2-3 minutes. Observe if the solid has completely dissolved.

  • Incremental Addition: If the compound fully dissolves, continue to add small, pre-weighed increments (e.g., 1-2 mg) of the compound, vortexing for 2-3 minutes after each addition, until a persistent solid precipitate is observed that does not dissolve.

  • Equilibration: Incubate the resulting supersaturated suspension at room temperature for at least 2 hours to ensure the solution reaches equilibrium.

  • Separation: Centrifuge the tube at high speed (e.g., >12,000 x g) for 10 minutes to pellet all undissolved solid.

  • Supernatant Analysis: Carefully transfer a known volume of the clear supernatant to a new tube. This supernatant represents the saturated solution of your compound in DMSO at room temperature. The concentration can now be determined using an appropriate analytical method (e.g., HPLC-UV, qNMR) to establish the maximum solubility.

Protocol 2: Preparation of a High-Concentration Stock Solution (e.g., 100 mM)

This workflow details the preparation of a validated, high-concentration stock solution for long-term storage and subsequent use.

G cluster_prep Preparation & Calculation cluster_diss Dissolution cluster_store Storage calc Calculate Mass (e.g., for 1 mL of 100 mM) Mass = 0.1 M * 0.001 L * 220.22 g/mol Mass = 22.02 mg weigh Accurately weigh 22.02 mg of compound into a sterile vial calc->weigh add_dmso Add 1.0 mL of anhydrous DMSO weigh->add_dmso vortex Vortex vigorously for 2-3 minutes add_dmso->vortex check Visually inspect for complete dissolution vortex->check troubleshoot Troubleshoot: 1. Sonicate for 5-10 min 2. Warm briefly to 37°C check->troubleshoot Incomplete aliquot Aliquot into single-use volumes (e.g., 20 µL) check->aliquot Complete troubleshoot->vortex store Store at -20°C or -80°C, protected from light aliquot->store caption Workflow for Preparing a High-Concentration Stock Solution

Workflow for preparing a high-concentration stock solution.

Step-by-Step Procedure:

  • Calculation: Calculate the mass of 4-(2-Acetylphenyl)-4-oxobutanoic acid required for your desired stock concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution: Mass (mg) = 100 mmol/L * 0.001 L * 220.22 g/mol * 1000 mg/g = 22.02 mg

  • Weighing: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound into a sterile, chemically resistant vial (e.g., amber glass).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. Visually inspect against a light source to ensure no solid particles remain.

  • Troubleshooting (if necessary): If the compound does not fully dissolve:

    • Place the vial in a sonicating water bath for 5-10 minutes.

    • If sonication is insufficient, gently warm the solution in a 37°C water bath for a brief period (5-10 minutes), vortexing intermittently. Caution: Avoid excessive or prolonged heating.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (6+ months), protected from light. This practice minimizes damaging freeze-thaw cycles.

Protocol 3: Preparation of Working Solutions via Serial Dilution

This protocol is designed to prevent compound precipitation when diluting into aqueous media for final experimental use (e.g., cell-based assays).

G cluster_serial Serial Dilution in 100% DMSO cluster_final Final Dilution into Aqueous Medium stock 100 mM Stock in 100% DMSO d1 10 mM stock->d1 1:10 dilution (2 µL stock + 18 µL DMSO) d2 1 mM d1->d2 1:10 dilution d3 100 µM d2->d3 1:10 dilution final_sol Final Working Solution (e.g., 10 µM in Media) d2->final_sol 1:100 dilution (2 µL of 1 mM + 198 µL Media) Final DMSO = 1% caption Workflow for Preparing Working Solutions

Workflow for preparing working solutions.

Step-by-Step Procedure:

  • Thaw Stock: Thaw a single aliquot of your high-concentration stock solution at room temperature.

  • Intermediate Dilutions (in 100% DMSO): Perform serial dilutions in 100% anhydrous DMSO to create a range of intermediate stock concentrations. For example, to create a 1 mM intermediate from a 100 mM stock:

    • Pipette 18 µL of anhydrous DMSO into a sterile tube.

    • Add 2 µL of the 100 mM stock solution.

    • Vortex well. This creates a 10 mM solution. Repeat as needed to generate lower concentrations.

  • Final Working Dilution (into Aqueous Medium):

    • Dispense the required volume of your final aqueous medium (e.g., cell culture media, assay buffer) into the destination tube or plate well.

    • Add the required volume of the appropriate DMSO intermediate stock solution to the aqueous medium. Crucially, add the DMSO solution to the aqueous buffer, not the other way around.

    • Immediately and thoroughly mix the solution by pipetting up and down or gentle vortexing to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Best Practice: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, and always include a vehicle control (aqueous medium with the same final DMSO concentration) in your experiments.

References

  • BenchChem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for N-Acetylanthranilic acid. Thermo Fisher Scientific.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • Matrix Scientific. (2017). Safety Data Sheet for 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Isobutyl-alpha-methylphenylacetic acid. Fisher Scientific.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Beyond the solvent role: discovery of DMSO as a versatile radical reagent for organic transformations. Royal Society of Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Unscrambling -COOH and -NH groups micro-solvation in neat Dimethyl-Sulfoxide: Insights from 1H NMR Spectroscopy and Computational Studies. [Link]

  • Molecules. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing 4-(2-Acetylphenyl)-4-oxobutanoic acid as a Pro-oxidant Tool in Cellular Assays

A Senior Application Scientist's Guide for Researchers in Cellular Biology and Drug Discovery Introduction: Unveiling the Potential of Pro-oxidant Molecules in Research In the landscape of cellular biology, the study of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Cellular Biology and Drug Discovery

Introduction: Unveiling the Potential of Pro-oxidant Molecules in Research

In the landscape of cellular biology, the study of oxidative stress—a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products—is paramount to understanding a vast array of physiological and pathological processes.[1][2] Compounds that can reliably induce oxidative stress are invaluable tools for elucidating cellular defense mechanisms, signaling cascades, and pathways of programmed cell death.

This guide focuses on the application of 4-(2-Acetylphenyl)-4-oxobutanoic acid in cell culture assays. Currently, literature detailing the specific biological activities of this molecule is scarce. However, its chemical structure, featuring a 1,4-dicarbonyl system, suggests potential pro-oxidant capabilities through mechanisms analogous to well-characterized quinones.

Therefore, this document leverages the extensive knowledge base of a model redox cycling compound, Menadione (Vitamin K3) , to provide a comprehensive framework for investigating the utility of 4-(2-Acetylphenyl)-4-oxobutanoic acid.[1][3][4][5][6] Menadione, a synthetic naphthoquinone, is widely used to generate intracellular ROS and trigger dose-dependent cellular responses, ranging from adaptive gene expression at low concentrations to various forms of cell death at higher doses.[1][7][8]

Disclaimer: The protocols and mechanistic insights provided herein are based on the established activities of Menadione. Researchers must empirically determine the optimal conditions, effective concentrations, and specific biological effects for 4-(2-Acetylphenyl)-4-oxobutanoic acid, as its activity may differ.

Scientific Foundation: The Mechanism of Redox Cycling and Induced Cell Fate

Menadione exerts its biological effects primarily through its ability to undergo redox cycling.[2][9] This process involves the one-electron reduction of the quinone to a semiquinone radical by cellular reductases, such as NADPH-cytochrome P450 reductase or thioredoxin reductase.[10][11] This unstable semiquinone then reacts with molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide anion (O₂⁻•). This futile cycle generates a continuous flux of ROS within multiple cellular compartments, including the cytosol and mitochondria.[1][2][3][12]

The resulting surge in ROS can overwhelm the cell's antioxidant defenses, leading to:

  • Oxidative Damage: ROS can indiscriminately damage lipids, proteins, and DNA, impairing cellular function.[1][13]

  • Mitochondrial Dysfunction: Menadione can interfere with the mitochondrial electron transport chain, leading to a decrease in mitochondrial membrane potential and release of cytochrome c.[1][2][14]

  • Activation of Cell Death Pathways: Depending on the cell type and the severity of the oxidative insult, Menadione can induce multiple forms of programmed cell death, including apoptosis, necroptosis, and autophagy.[15] The accumulation of lipid peroxides, a hallmark of ROS-induced damage, is also a key initiator of ferroptosis, an iron-dependent form of cell death.[16][17][18][19]

  • PARP-1 Activation: Severe DNA damage caused by ROS can lead to the hyperactivation of Poly (ADP-ribose) polymerase-1 (PARP-1), a key event in a specific form of cell death.[1][2][8]

dot digraph "Menadione_Mechanism" { graph [fontname="Arial", rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Menadione [label="Menadione\n(or analogous compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Reductases [label="Cellular Reductases\n(e.g., TXNRD1)", shape=ellipse, fillcolor="#F1F3F4"]; Semiquinone [label="Semiquinone Radical", shape=ellipse, fillcolor="#F1F3F4"]; O2 [label="O₂", shape=ellipse, fillcolor="#F1F3F4"]; Superoxide [label="Superoxide (O₂⁻•)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Global ROS Increase\n(Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Oxidative Damage\n(Lipids, Proteins, DNA)", fillcolor="#F1F3F4"]; Mito [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4"]; PARP [label="PARP-1 Activation", fillcolor="#F1F3F4"]; CellDeath [label="Programmed Cell Death\n(Apoptosis, Necroptosis,\nFerroptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Menadione -> Reductases [label="1e⁻ Reduction"]; Reductases -> Semiquinone; Semiquinone -> O2 [label="Reaction"]; O2 -> Superoxide; Superoxide -> Menadione [label="Redox Cycle", style=dashed]; Superoxide -> ROS; ROS -> Damage; ROS -> Mito; Damage -> PARP; Mito -> CellDeath; PARP -> CellDeath; Damage -> CellDeath; }

Caption: Menadione-induced redox cycling and downstream cellular consequences.

Core Applications in Cell Culture

A reliable pro-oxidant compound like 4-(2-Acetylphenyl)-4-oxobutanoic acid can be instrumental in a variety of cell-based assays:

  • Induction of Oxidative Stress: To study the cellular response to oxidative damage, including the activation of antioxidant pathways (e.g., Nrf2 signaling) and DNA repair mechanisms.

  • Cytotoxicity and Drug Screening: As a positive control for cytotoxicity assays or to screen for novel antioxidant or cytoprotective compounds that can mitigate its effects.

  • Investigation of Cell Death Mechanisms: To dissect the specific pathways (apoptosis, necroptosis, ferroptosis) triggered by oxidative stress in a given cell line. This is often achieved by co-treatment with specific pathway inhibitors.[15][20]

  • Modeling Pathological Conditions: To mimic conditions associated with high oxidative stress, such as ischemia-reperfusion injury, neurodegenerative diseases, and certain cancers.[21]

Experimental Protocols

General Considerations:

  • Solubility: Prepare a concentrated stock solution of 4-(2-Acetylphenyl)-4-oxobutanoic acid in a suitable solvent like DMSO. Menadione is commonly dissolved in DMSO.[15][22] The final solvent concentration in the culture medium should typically not exceed 0.1% (v/v) to avoid solvent-induced toxicity.[15]

  • Stability: Menadione is sensitive to light.[22] It is prudent to handle the stock solution of the test compound with similar precautions, protecting it from light and preparing fresh dilutions in culture medium for each experiment.

  • Cell Line Variability: The sensitivity to pro-oxidants can vary significantly between cell lines.[22] It is essential to perform initial dose-response experiments to determine the optimal concentration range for your specific cell model.

Protocol 1: Determining Cytotoxicity and IC₅₀ using MTT Assay

This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC₅₀), providing a crucial parameter for subsequent mechanistic studies.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • 4-(2-Acetylphenyl)-4-oxobutanoic acid stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8][22]

  • DMSO (for formazan solubilization)

  • Plate reader (550-570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[22]

  • Compound Preparation: Prepare serial dilutions of the test compound in complete medium at 2x the final desired concentrations. A suggested starting range, based on Menadione, is 2 µM to 200 µM.[22]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[22]

  • Incubation: Incubate for a desired duration (e.g., 24, 48, or 72 hours). A 24-hour incubation is a common starting point.[8][15][22]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8][22]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 550-570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Table 1: Reference IC₅₀ Values for Menadione in Various Cancer Cell Lines Use this table as a guide for selecting a starting concentration range for 4-(2-Acetylphenyl)-4-oxobutanoic acid.

Cell LineCancer TypeApprox. IC₅₀ (µM)Incubation Time (h)Reference
H4IIERat Hepatocellular Carcinoma~2524[8][22]
HeLaCervical Cancer3.7Not Specified[22]
Mia PaCa-2Pancreatic Carcinoma6.2Not Specified[22]
HT-29Colorectal Cancer3-8 (optimal range)24[15]
Protocol 2: Measurement of Intracellular ROS

This protocol uses a fluorescent probe to directly measure the generation of ROS following treatment with the test compound.

Materials:

  • Cells cultured on plates or coverslips suitable for microscopy or flow cytometry

  • Test compound and vehicle controls

  • Fluorescent ROS indicator (e.g., C11-BODIPY™ 581/591 for lipid ROS, or other suitable probes)[16][21][23]

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the test compound at a concentration determined from the cytotoxicity assay (e.g., the IC₅₀ value) for a shorter time course (e.g., 1, 4, or 6 hours).

  • Probe Loading: 30-60 minutes before the end of the treatment period, add the ROS probe to the culture medium at its recommended final concentration (e.g., 1-5 µM for C11-BODIPY™).[16][21][23]

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[23]

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.[16][23]

  • Analysis:

    • Fluorescence Microscopy: Immediately image the cells. For ratiometric probes like C11-BODIPY™, an increase in green fluorescence relative to red fluorescence indicates lipid peroxidation.[16][23]

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. An increase in the fluorescence of the oxidized probe indicates an increase in intracellular ROS.[21][23]

Protocol 3: Assessing Lipid Peroxidation via TBARS Assay

This colorimetric assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation, providing a quantitative measure of oxidative damage to lipids.[24][25][26]

Materials:

  • Cell lysate from treated and control cells

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • MDA standard for generating a standard curve

  • Spectrophotometer or microplate reader (532 nm)

Procedure:

  • Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them. It is recommended to add an antioxidant like butylated hydroxytoluene (BHT) during lysis to prevent new lipid peroxidation.[23][27]

  • Protein Precipitation: Add TCA solution to the lysate, incubate on ice, and centrifuge to pellet the protein. Collect the supernatant.[23]

  • TBARS Reaction: Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a pink-colored adduct with any MDA present.[23]

  • Measurement: Cool the samples and measure the absorbance at 532 nm.

  • Quantification: Calculate the concentration of MDA in the samples by comparing their absorbance to the MDA standard curve. Normalize the results to the total protein concentration of the initial lysate.

Protocol 4: Distinguishing Cell Death Pathways with Inhibitors

This protocol uses specific inhibitors to determine the mechanism of cell death induced by the test compound. The rescue of cell viability in the presence of an inhibitor points to the involvement of that specific pathway.

dot digraph "Workflow_Inhibitors" { graph [fontname="Arial", rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Seed Cells in 96-well Plate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h\n(Attachment)"]; Pretreat [label="Pre-treat with Inhibitors\n(e.g., Ferrostatin-1, Nec-1, Z-VAD)"]; Treat [label="Add Test Compound\n(e.g., at IC₅₀ concentration)"]; Incubate2 [label="Incubate for Treatment\nDuration (e.g., 24h)"]; Assay [label="Measure Cell Viability\n(MTT or other assay)"]; Analyze [label="Analyze Data:\nCompare Viability Rescue", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Incubate1; Incubate1 -> Pretreat; Pretreat -> Treat; Treat -> Incubate2; Incubate2 -> Assay; Assay -> Analyze; }

Caption: Experimental workflow for identifying cell death pathways using inhibitors.

Procedure:

  • Setup: Follow the cell seeding and treatment setup as described in the MTT assay (Protocol 1).

  • Experimental Groups:

    • Vehicle Control

    • Test Compound alone

    • Inhibitor alone (to control for inhibitor toxicity)

    • Test Compound + Ferroptosis Inhibitor (e.g., 1 µM Ferrostatin-1)[16][18][28]

    • Test Compound + Necroptosis Inhibitor (e.g., Necrostatin-1)[15]

    • Test Compound + Pan-Caspase (Apoptosis) Inhibitor (e.g., 20 µM Z-VAD-FMK)[15]

  • Pre-treatment: In the co-treatment groups, pre-incubate the cells with the respective inhibitor for 1-2 hours before adding the test compound.

  • Measurement and Analysis: After the treatment incubation period, measure cell viability using the MTT assay. A significant increase in cell viability in an inhibitor co-treatment group compared to the group with the test compound alone indicates the involvement of that specific pathway.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for characterizing the bioactivity of 4-(2-Acetylphenyl)-4-oxobutanoic acid in cell culture. By leveraging the well-established pro-oxidant and cytotoxic properties of Menadione as a model, researchers are equipped with the foundational knowledge and detailed protocols to explore its potential. The key first step is a careful dose-response characterization, followed by mechanistic assays to confirm ROS production and delineate the subsequent cell death pathways. These investigations will be crucial in determining if 4-(2-Acetylphenyl)-4-oxobutanoic acid can serve as a valuable new tool for the study of oxidative stress and cellular demise.

References

  • Loor, G., Kondapalli, J., Schriewer, J. M., et al. (2011). Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis. Free Radical Biology and Medicine, 50(1), 47-57. [Link]

  • Li, Y., Wang, Z., Li, Y., et al. (2023). Screening of an FDA-Approved Drug Library: Menadione Induces Multiple Forms of Programmed Cell Death in Colorectal Cancer Cells via MAPK8 Cascades. Pharmaceuticals, 16(8), 1145. [Link]

  • Criddle, D. N., Gillies, S., Baumgartner-Wilson, H. K., et al. (2006). Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells. The Journal of biological chemistry, 281(52), 40177-40186. [Link]

  • Cheng, D., Li, X., Yuan, H., et al. (2017). The production of reactive oxygen species enhanced with the reduction of menadione by active thioredoxin reductase. Metallomics, 9(12), 1789-1797. [Link]

  • Loor, G., Kondapalli, J., Schriewer, J. M., et al. (2010). Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis. Free Radical Biology and Medicine, 49(12), 1925-1936. [Link]

  • Cheng, D., Li, X., Yuan, H., et al. (2017). The production of reactive oxygen species enhanced with the reduction of menadione by active thioredoxin reductase. Metallomics, 9(12), 1789-1797. [Link]

  • Verma, V., Om, H., & Ng, N. L. (2016). Cellular and Acellular Assays for Measuring Oxidative Stress Induced by Ambient and Laboratory-Generated Aerosols. Journal of visualized experiments : JoVE, (118), 54835. [Link]

  • Verrax, J., Taper, H., & Buc Calderon, P. (2020). Menadione/Ascorbate Induces Overproduction of Mitochondrial Superoxide and Impairs Mitochondrial Function in Cancer: Comparative Study on Cancer and Normal Cells of the Same Origin. Anticancer Research, 40(4), 1893-1903. [Link]

  • Goffart, S., Tikkanen, P., Michell, C., Wilson, T., & Pohjoismäki, J. L. O. (2021). The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells. International Journal of Molecular Sciences, 22(9), 4736. [Link]

  • Barrios-García, T., & Lledías, F. (1998). Menadione cytotoxicity to Hep G2 cells and protection by activation of nuclear factor-kappaB. Toxicology and applied pharmacology, 153(2), 220-229. [Link]

  • Karaca, T., Hacimuftuoglu, A., & Elmas, M. (2015). Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells. Cytotechnology, 67(6), 1049-1056. [Link]

  • National Cancer Institute. (2010). Hep G2 Hepatocyte Lipid Peroxidation Assay. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Creative Diagnostics. (2025). Ferroptosis-Inducing Small Molecule Drug. Creative Diagnostics. [Link]

  • Cell Biolabs, Inc. (n.d.). FAQ: Oxidative Stress Assays. Cell Biolabs, Inc.. [Link]

  • Oxford Biomedical Research. (2008). Lipid Peroxidation Colorimetric Assay Kit. Oxford Biomedical Research. [Link]

  • Chen, X., Kang, R., Kroemer, G., & Tang, D. (2022). Recent progress in ferroptosis: inducers and inhibitors. Cell Death & Discovery, 8(1), 501. [Link]

  • ResearchGate. (n.d.). LDH cytotoxicity assay after menadione treatment A, Cell death was... ResearchGate. [Link]

  • Wang, Y., Chen, Y., Zhang, L., et al. (2024). Ferroptosis inhibitors: past, present and future. Frontiers in Pharmacology, 15, 1388636. [Link]

  • Siddique, Y. H., Ara, G., Afzal, M., & Beg, T. (2011). Estimation of Lipid Peroxidation Induced by Hydrogen Peroxide in Cultured Human Lymphocytes. Dose-Response, 9(1), 57-64. [Link]

  • Assay Genie. (n.d.). Oxidative Stress - Cellular Assays. Assay Genie. [Link]

  • Goffart, S., Tikkanen, P., Michell, C., Wilson, T., & Pohjoismäki, J. L. O. (2021). The type and source of reactive oxygen species influences the outcome of oxidative stress in cultured cells. bioRxiv. [Link]

  • Malorni, W., Iosi, F., Mirabelli, F., & Bellomo, G. (1993). Menadione-induced oxidative stress leads to a rapid down-modulation of transferrin receptor recycling. Journal of Cell Science, 106(1), 309-318. [Link]

  • Kesari, K. K., Sharma, A., & Behari, J. (2020). Plant-Derived Natural Biomolecule Picein Attenuates Menadione Induced Oxidative Stress on Neuroblastoma Cell Mitochondria. Antioxidants, 9(7), 563. [Link]

  • Andreescu, N., & Margina, D. (2012). Trends in the Evaluation of Lipid Peroxidation Processes. IntechOpen. [Link]

  • Reverberi, M., Punelli, M., Scarpari, M., et al. (2015). Menadione-Induced Oxidative Stress Re-Shapes the Oxylipin Profile of Aspergillus flavus and Its Lifestyle. Toxins, 7(10), 4273-4292. [Link]

  • He, H., Gidday, J. M., Johnson, E., et al. (2012). Administration of Menadione, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition. Investigative Ophthalmology & Visual Science, 53(12), 7791-7799. [Link]

  • Ko, P. J., Armenta, A. D., & Dixon, S. J. (2023). Protocol for detection of ferroptosis in cultured cells. STAR protocols, 4(3), 102457. [Link]

  • Chen, Y. R., Shie, H. S., & Chen, C. S. (2001). Evidence that oxidative stress-induced apoptosis by menadione involves Fas-dependent and Fas-independent pathways. Biochemical pharmacology, 62(12), 1669-1680. [Link]

  • Kassis, J. N., & O'Connor, C. M. (2005). Vitamin K3 (menadione)-induced oncosis associated with keratin 8 phosphorylation and histone H3 arylation. The Journal of biological chemistry, 280(37), 32443-32450. [Link]

  • PubMed. (n.d.). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). PubMed. [Link]

  • ACS Nano. (2024). Enhancing Ferroptosis-Mediated Radiosensitization via Synergistic Disulfidptosis Induction. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. PubChem. [Link]

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Method

Accurate Quantification of 4-(2-Acetylphenyl)-4-oxobutanoic acid: A Detailed Protocol for Standard Calibration Curve Preparation using HPLC-UV

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive and scientifically grounded protocol for the preparation of standard calibration curves for...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive and scientifically grounded protocol for the preparation of standard calibration curves for 4-(2-Acetylphenyl)-4-oxobutanoic acid, a key organic keto acid. This guide is intended for researchers, analytical chemists, and drug development professionals who require accurate and reproducible quantification of this analyte. We emphasize a first-principles approach, guiding the user through the initial determination of critical analytical parameters, followed by a detailed methodology for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The protocols are designed to be self-validating and are grounded in established analytical chemistry principles and regulatory guidelines.

Introduction: The Imperative for Precise Quantification

4-(2-Acetylphenyl)-4-oxobutanoic acid is an organic molecule featuring both a ketone and a carboxylic acid functional group. Its structural motifs are relevant in various chemical and pharmaceutical contexts, including as a potential metabolite, a building block in organic synthesis, or an impurity in drug manufacturing processes. Accurate quantification is therefore critical for pharmacokinetic studies, process optimization, and quality control.

The foundation of accurate quantification is a reliable standard calibration curve. This document provides not just a set of steps, but the underlying rationale for each, empowering the scientist to adapt and troubleshoot the method effectively. Our approach is rooted in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2].

Foundational Parameter Determination

Before a calibration curve can be prepared, two key parameters of the analytical standard must be determined: its solubility in appropriate solvents and its wavelength of maximum absorbance (λmax). These are not mere preliminary checks; they are the bedrock of a robust and sensitive analytical method.

Protocol: Solubility Assessment

The choice of solvent is critical for preparing a concentrated stock solution without the risk of precipitation. Methanol and acetonitrile are excellent starting points as they are common, high-purity solvents for reversed-phase HPLC.[3]

Objective: To determine a suitable solvent and approximate solubility for the 4-(2-Acetylphenyl)-4-oxobutanoic acid analytical standard.

Materials:

  • 4-(2-Acetylphenyl)-4-oxobutanoic acid analytical standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Analytical balance

  • Class A volumetric flasks (1 mL or 5 mL)

Step-by-Step Protocol:

  • Accurately weigh approximately 1-2 mg of the analytical standard into three separate, small, clear glass vials.

  • To the first vial, add the chosen solvent (e.g., Methanol) in small, precise increments (e.g., 100 µL).

  • After each addition, vortex the vial for 30-60 seconds.

  • Visually inspect the solution against a dark background for any undissolved particulates.

  • Continue adding solvent incrementally until the solid is completely dissolved.

  • Record the total volume of solvent required to dissolve the known mass. The approximate solubility can be calculated (e.g., in mg/mL).

  • Repeat steps 2-6 for the other solvents (Acetonitrile, DMSO).

  • Causality: The ideal solvent will fully dissolve the standard to a concentration of at least 1 mg/mL, ensuring a sufficiently concentrated stock solution can be prepared. Methanol and acetonitrile are preferred as they are fully compatible with typical reversed-phase mobile phases. DMSO is a powerful solvent but can cause issues with chromatography if present in high concentrations in the final injected sample.[3]

Protocol: Determination of Wavelength of Maximum Absorbance (λmax)

Using the λmax for detection provides the highest sensitivity and minimizes the impact of minor fluctuations in the lamp output, thereby ensuring the most stable baseline and reproducible results.[1][2] The aromatic ketone structure of the analyte suggests strong absorbance in the UV region, likely between 230-280 nm.[4][5]

Objective: To determine the λmax of 4-(2-Acetylphenyl)-4-oxobutanoic acid for optimal UV detection.

Materials:

  • A dilute solution of the analyte (approx. 10-20 µg/mL) prepared in the solvent chosen from section 2.1.

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

Step-by-Step Protocol:

  • Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Fill one quartz cuvette with the solvent used to dissolve the analyte. This will serve as the blank.

  • Fill the second cuvette with the dilute analyte solution.

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200 nm to 400 nm).

  • Replace the blank with the sample cuvette.

  • Perform a wavelength scan of the analyte solution from 200 nm to 400 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax. Record this value. It is common to see more than one peak; the one that is both strong and well-separated from the solvent cutoff should be chosen.

Preparation of Standard Calibration Curve

This section details the workflow for preparing a set of calibration standards and analyzing them to create the calibration curve.

G cluster_prep Part 1: Standard Preparation cluster_analysis Part 2: HPLC Analysis cluster_data Part 3: Data Processing Standard Weigh Analytical Standard StockSol Prepare 1 mg/mL Stock Solution Standard->StockSol SerialDil Perform Serial Dilutions to Create Standards StockSol->SerialDil Inject Inject Standards (n=3 replicates) SerialDil->Inject Acquire Acquire Chromatographic Data (Peak Area) Inject->Acquire Plot Plot Peak Area vs. Concentration Acquire->Plot Regression Perform Linear Regression (y = mx + c) Plot->Regression Validate Validate Curve (R² ≥ 0.995) Regression->Validate

Caption: Workflow for Calibration Curve Preparation.

Materials and Reagents
  • 4-(2-Acetylphenyl)-4-oxobutanoic acid (analytical standard, purity ≥98%)

  • HPLC-grade Methanol or Acetonitrile (chosen from Sec 2.1)

  • HPLC-grade water

  • Formic acid or Phosphoric acid (HPLC grade)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

  • HPLC vials with septa

  • 0.22 µm syringe filters

Protocol: Preparation of Stock and Working Standard Solutions

1. Preparation of 1000 µg/mL Primary Stock Solution:

  • Accurately weigh approximately 10 mg of the 4-(2-Acetylphenyl)-4-oxobutanoic acid standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of the chosen solvent (e.g., Methanol).

  • Vortex or sonicate gently until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Bring the flask to final volume with the solvent and mix thoroughly by inverting the flask 15-20 times.

  • Calculate the exact concentration based on the weighed mass and purity of the standard.

2. Preparation of Calibration Curve Standards (Example for a 1-100 µg/mL range):

  • Prepare an intermediate stock of 100 µg/mL by pipetting 1 mL of the 1000 µg/mL primary stock into a 10 mL volumetric flask and diluting to volume with the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

  • Perform serial dilutions from the 100 µg/mL intermediate stock to create at least five calibration points. It is best to prepare at least five different concentration points for your calibration curve.[6]

Standard LevelConcentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)Diluent
11.00.110Mobile Phase Diluent
25.00.510Mobile Phase Diluent
310.01.010Mobile Phase Diluent
425.02.510Mobile Phase Diluent
550.05.010Mobile Phase Diluent
6100.010.0 (undiluted stock)10N/A
  • Causality: Preparing an intermediate stock solution minimizes pipetting errors for the lowest concentration standards. Using the mobile phase as the diluent ensures compatibility with the HPLC system and prevents solvent mismatch effects that can distort peak shape.

HPLC-UV Method Protocol

The following method is a robust starting point for the analysis of this aromatic keto acid. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA C18 column provides a non-polar stationary phase suitable for retaining moderately polar aromatic compounds like the analyte through hydrophobic interactions.[7][8]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe acidic modifier (formic acid) suppresses the ionization of the carboxylic acid group (pKa ~4-5), ensuring it is in a neutral form. This leads to better retention, sharper peaks, and more reproducible retention times.[7]
Gradient Isocratic, e.g., 40% BAn isocratic elution is simpler and often sufficient for analyzing a single standard. A starting point of 40% Acetonitrile is reasonable and can be adjusted to achieve a retention time of 3-7 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Column Temp. 30 °CMaintaining a constant column temperature ensures stable and reproducible retention times.
UV Wavelength λmax determined in Sec 2.2 Provides maximum sensitivity and signal-to-noise ratio.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a solvent blank to ensure the system is clean.

  • Inject each calibration standard in triplicate.

  • Trustworthiness: Replicate injections are crucial for assessing the precision of the system and ensuring the reliability of the calibration curve.[6] The %RSD (Relative Standard Deviation) for the peak areas of replicate injections should be less than 2%.

Data Analysis and Method Validation

Constructing the Calibration Curve
  • For each injection, integrate the peak corresponding to 4-(2-Acetylphenyl)-4-oxobutanoic acid to obtain the peak area.

  • Calculate the average peak area for the three replicate injections at each concentration level.

  • Create a scatter plot with the analyte concentration on the x-axis and the average peak area on the y-axis.

  • Perform a linear regression analysis on the data points.

G cluster_0 Beer-Lambert Law: A = εbc A Absorbance (A) (Measured by Detector) epsilon Molar Absorptivity (ε) (Constant for Analyte) b Path Length (b) (Constant for Flow Cell) c Concentration (c) (Variable) c->A is proportional to

Sources

Application

Preclinical Application Note: In Vivo Dosing, Formulation, and Pharmacokinetic Profiling of 4-(2-Acetylphenyl)-4-oxobutanoic Acid

Introduction and Pharmacological Context 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9) is a synthetic small-molecule carboxylic acid characterized by a lipophilic acetylphenyl moiety and a terminal oxobutanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9) is a synthetic small-molecule carboxylic acid characterized by a lipophilic acetylphenyl moiety and a terminal oxobutanoic acid chain[1]. In medicinal chemistry, oxobutanoic acid derivatives serve as critical scaffolds for developing anti-inflammatory, antimicrobial, and immunomodulatory agents[2]. For instance, structurally analogous compounds such as KE-298 (2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid) have been extensively validated as potent antirheumatic agents capable of suppressing adjuvant-induced arthritis and modulating interleukin-1 (IL-1) pathways[3].

Transitioning 4-(2-Acetylphenyl)-4-oxobutanoic acid from in vitro screening to in vivo efficacy models requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) protocols. Because the compound possesses a carboxylic acid group (estimated pKa ~4.5), its solubility and absorption are highly pH-dependent. This application note provides a self-validating, step-by-step protocol for formulating, dosing, and analyzing this compound in murine models, ensuring high data integrity for drug development professionals.

Physicochemical Profiling & Vehicle Selection

The fundamental challenge in dosing aryl-oxobutanoic acids is balancing aqueous solubility for intravenous (IV) administration with gastrointestinal stability for oral (PO) dosing.

  • Causality in IV Formulation: Intravenous administration requires a completely dissolved, precipitate-free solution to prevent embolism. Because the unionized form of the compound is poorly soluble in water, we utilize a co-solvent system (DMSO/PEG400) combined with physiological saline to maintain the compound in solution while minimizing solvent-induced hemolysis.

  • Causality in PO Formulation: For oral gavage, absolute solubility is less critical than uniform dispersion. Using a 0.5% Sodium Carboxymethyl Cellulose (CMC) suspension ensures the compound remains homogeneously suspended, preventing dose variability. The acidic environment of the stomach will keep the compound unionized, promoting lipophilic absorption across the gastric and intestinal mucosa.

Table 1: Optimized Formulation Vehicles
RouteVehicle CompositionPreparation MethodRationale
PO 0.5% CMC + 0.1% Tween 80 in dH₂OAdd API to mortar, triturate with Tween 80, gradually add CMC solution while homogenizing.Tween 80 acts as a wetting agent for the lipophilic acetylphenyl ring; CMC prevents rapid sedimentation.
IV 5% DMSO + 10% PEG400 + 85% SalineDissolve API in DMSO, add PEG400, vortex thoroughly. Slowly add saline while sonicating.DMSO/PEG400 disrupts the crystal lattice; slow saline addition prevents API crashing out of solution.

Experimental Workflow Visualization

InVivoProtocol N1 4-(2-Acetylphenyl)-4-oxobutanoic acid (API Synthesis & QC) N2 Physicochemical Profiling pKa ~4.5, LogP ~2.1 N1->N2 Characterization N3 Vehicle Formulation 0.5% CMC or 10% PEG400 N2->N3 Solubility Optimization N4 PO Administration (Gavage, 10-50 mg/kg) N3->N4 Enteral N5 IV Administration (Tail Vein, 2-5 mg/kg) N3->N5 Parenteral N6 Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) N4->N6 Absorption Phase N5->N6 Systemic Circulation N7 Plasma Extraction (Protein Precipitation) N6->N7 Sample Prep N8 LC-MS/MS Bioanalysis (Quantification) N7->N8 Analytical N9 PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) N8->N9 Data Modeling

Fig 1: Preclinical in vivo pharmacokinetic workflow for 4-(2-Acetylphenyl)-4-oxobutanoic acid.

Step-by-Step In Vivo Pharmacokinetic Protocol

This protocol is designed as a self-validating system. By including a vehicle-only control group and a pre-dose baseline bleed, researchers can definitively rule out endogenous matrix interference during LC-MS/MS analysis.

Phase 1: Animal Preparation
  • Acclimation: House male C57BL/6 mice (8-10 weeks old, 20-25 g) in a temperature-controlled environment with a 12-hour light/dark cycle for at least 5 days prior to the study.

  • Fasting (PO Group Only): Fast the PO cohort for 12 hours overnight prior to dosing, providing water ad libitum.

    • Causality: Food in the gastric tract can unpredictably alter the gastric pH and physically bind to the carboxylic acid moiety, causing erratic absorption profiles. Fasting ensures a standardized baseline for T max​ and C max​ .

Phase 2: Dosing Administration
  • Intravenous (IV) Dosing (2-5 mg/kg):

    • Warm the mouse briefly under a heat lamp to induce vasodilation of the lateral tail vein.

    • Using a 27G needle, inject the formulated IV solution at a volume of 5 mL/kg.

    • Validation Step: Monitor the injection site for blanching. Blanching indicates extravasation (subcutaneous rather than intravenous delivery), which invalidates the PK data for that specific animal.

  • Oral (PO) Dosing (10-50 mg/kg):

    • Resuspend the CMC formulation immediately before dosing by vortexing.

    • Administer via oral gavage using a 20G bulb-tipped gastric needle at a volume of 10 mL/kg.

Phase 3: Serial Blood Sampling
  • Collect 50 µL of blood via the submandibular vein (or saphenous vein for repeated sampling) at designated time points (See Table 2).

  • Deposit blood immediately into pre-chilled K₂EDTA microcentrifuge tubes.

    • Causality: K₂EDTA is preferred over heparin for oxobutanoic acid derivatives. Heparin can cause ion suppression during electrospray ionization (ESI) in LC-MS/MS, whereas EDTA efficiently chelates calcium to prevent coagulation without interfering with the mass spectrometer's detector.

  • Centrifuge the samples at 4,000 × g for 10 minutes at 4°C to separate the plasma. Transfer the supernatant to a fresh tube and store at -80°C until bioanalysis.

Table 2: Standard Pharmacokinetic Sampling Schedule
Time PointRoutePurpose / Pharmacokinetic Relevance
Pre-dose PO, IVEstablishes baseline; confirms absence of matrix interference.
5 min IVCaptures the initial distribution phase and estimates IV C max​ .
15 min PO, IVCaptures the absorption phase for PO; ongoing distribution for IV.
30 min PO, IVTypical T max​ window for small lipophilic acids via PO route.
1, 2, 4 h PO, IVDefines the elimination phase and calculates clearance (CL).
8, 24 h PO, IVCaptures the terminal elimination phase to accurately calculate t 1/2​ .

Bioanalysis & Target Engagement (PD)

LC-MS/MS Sample Preparation
  • Thaw plasma samples on ice.

  • Transfer 20 µL of plasma to a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile (containing a structurally similar internal standard, e.g., Tolmetin or another stable-isotope labeled carboxylic acid).

    • Causality: Acetonitrile acts as a protein precipitant. The cold temperature crashes out plasma proteins while the lipophilic 4-(2-Acetylphenyl)-4-oxobutanoic acid remains highly soluble in the organic supernatant, ensuring >85% extraction recovery.

  • Vortex for 5 minutes, centrifuge at 15,000 × g for 10 minutes, and inject 5 µL of the supernatant into the LC-MS/MS system.

Pharmacodynamic (PD) Readout

Given the structural homology of 4-(2-Acetylphenyl)-4-oxobutanoic acid to known antirheumatic agents[3] and anti-inflammatory amides[2], the recommended in vivo efficacy model is the Adjuvant-Induced Arthritis (AIA) Rat Model .

  • Protocol: Inject Complete Freund's Adjuvant (CFA) into the right hind paw. Begin daily PO dosing of the compound on Day 14 (onset of secondary arthritis).

References

  • Guidechem. "C12H12O4 ISOMER Products Directory - 4-(2-Acetylphenyl)-4-oxobutanoic acid." Guidechem Chemical Directory.
  • Narayana, B., et al. "4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid." PubMed Central (PMC), National Institutes of Health.
  • Koda, A., et al. "Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298)." PubMed, National Institutes of Health.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Safeguarding the Integrity of 4-(2-Acetylphenyl)-4-oxobutanoic acid

A Guide to Preventing Oxidative Degradation During Storage Welcome to the technical support center for 4-(2-Acetylphenyl)-4-oxobutanoic acid. This guide, designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidative Degradation During Storage

Welcome to the technical support center for 4-(2-Acetylphenyl)-4-oxobutanoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical protocols to prevent the oxidative degradation of this valuable keto-acid during storage. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your experiments. This document is structured to provide not just procedures, but the scientific rationale behind them, ensuring you can make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-(2-Acetylphenyl)-4-oxobutanoic acid.

Q1: What is oxidative degradation, and why is 4-(2-Acetylphenyl)-4-oxobutanoic acid susceptible to it?

A1: Oxidative degradation is a chemical process where a substance reacts with oxygen, often leading to the formation of unwanted byproducts and a decrease in the purity and efficacy of the compound. 4-(2-Acetylphenyl)-4-oxobutanoic acid is particularly susceptible due to its chemical structure, which contains two ketone functional groups.

Ketones can undergo a process called autoxidation, a slow reaction with atmospheric oxygen that is often initiated by light, heat, or the presence of metal contaminants.[1][2] This process proceeds via a free-radical chain reaction.[3] The presence of abstractable hydrogen atoms, such as those on the carbon atoms adjacent to the carbonyl groups (α-carbons), can make the molecule more vulnerable to the initiation of this oxidative cascade. Over time, this can lead to the formation of peroxides and other degradation products, compromising the integrity of the material.[2][4]

Q2: What are the signs that my compound may have degraded?

A2: Degradation can manifest in several ways, some visually apparent and others requiring analytical instrumentation to detect.

  • Visual Indicators: Be alert for any changes in the physical appearance of the solid compound. This can include:

    • Discoloration: A change from its original color, such as yellowing or browning.[5]

    • Crystal Formation: The appearance of new crystalline structures, especially around the cap or threads of the container, could indicate the formation of peroxides.[1][2]

    • Cloudiness or Wisp-like Structures: If the compound is in solution, the appearance of cloudiness or suspended particles can be a sign of degradation or polymerization.[1]

  • Non-Visual Indicators: Significant degradation can occur without any obvious visual cues.[5] Inconsistent or unexpected experimental results are often the first sign of a compromised reagent. Therefore, analytical verification is crucial. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the compound and identify potential degradation products.[6][7]

Q3: What are the optimal storage conditions for 4-(2-Acetylphenyl)-4-oxobutanoic acid?

A3: To minimize oxidative degradation, it is critical to control the storage environment. The following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lower (e.g., -80°C) Lower temperatures significantly slow down the rate of chemical reactions, including autoxidation.[8][9] Storing at -80°C provides an even greater degree of protection against degradation compared to -20°C.[10]
Atmosphere Inert Gas (Nitrogen or Argon) Replacing the air in the container with an inert gas like nitrogen or argon displaces oxygen, which is a key reactant in oxidative degradation.[11][12][13] This process is known as inerting or blanketing.[14]
Light Amber Glass Vial or Dark Location Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical chain reactions that lead to peroxide formation.[1][3] Storing in a light-resistant container is essential.
Container Tightly Sealed, Air-Impermeable Container A tightly sealed container prevents the ingress of atmospheric oxygen and moisture.[3] For highly sensitive materials, specialized storage systems like Sure/Seal™ bottles are recommended.

Q4: Can I add an antioxidant to prevent degradation?

A4: While antioxidants are commonly used to stabilize materials, their addition to a pure research compound should be approached with caution. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) function by scavenging free radicals, thereby interrupting the oxidative chain reaction.[2][15]

  • Pros: Can significantly extend the shelf-life of the compound by inhibiting autoxidation.[2]

  • Cons: The antioxidant will be an impurity in your material, which could interfere with downstream applications or reactions. For many research purposes, maintaining the highest possible purity of the starting material is critical.

Recommendation: For most research applications, it is preferable to rely on proper storage conditions (low temperature, inert atmosphere, light protection) to prevent degradation rather than introducing an antioxidant. If you do consider using an antioxidant, its compatibility and potential for interference in your specific experimental system must be thoroughly evaluated.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results. The compound has degraded, leading to lower-than-expected purity and the presence of interfering byproducts.1. Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR).2. If degradation is confirmed, discard the old stock and obtain a fresh batch.3. Implement the recommended storage and handling protocols to prevent degradation of the new material.
Solid compound appears discolored (e.g., yellowed). Exposure to oxygen, light, or elevated temperatures has initiated oxidative degradation.[5]1. Assume the compound is compromised. It is highly recommended to discard it.2. Review your storage procedures. Ensure the compound is stored at -20°C or below, in the dark, and under an inert atmosphere.
A precipitate forms when dissolving the compound. The compound may have degraded or polymerized. Some degradation products may have lower solubility.1. Do not use the solution. Discard the material.2. Always prepare solutions fresh before use.[5][16] Avoid storing the compound in solution for extended periods, as this can accelerate degradation.

Visualizations and Diagrams

Proposed Oxidative Degradation Pathway

Oxidative Degradation Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition Compound 4-(2-Acetylphenyl)-4-oxobutanoic acid Radical Alkyl Radical (R•) Compound->Radical  Initiator (Light, Heat) Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Hydroperoxide->Radical Forms new R• Degradation_Products Aldehydes, Carboxylic Acids, Other Byproducts Hydroperoxide->Degradation_Products  Unstable

Caption: Proposed free-radical autoxidation pathway.

Recommended Storage and Handling Workflow

Storage Workflow Receive Receive Compound Inspect Visual Inspection Receive->Inspect Aliquot Aliquot into Vials Inspect->Aliquot Inert Purge with N2/Ar Aliquot->Inert Seal Seal Tightly Inert->Seal Label Label with Dates Seal->Label Store Store at ≤-20°C in the Dark Label->Store Equilibrate Equilibrate to RT under Inert Gas Store->Equilibrate For Use Use Use in Experiment Equilibrate->Use

Caption: Workflow for optimal storage and handling.

Experimental Protocols

Protocol 1: Preparing for Long-Term Storage Under an Inert Atmosphere

This protocol describes how to properly aliquot and store 4-(2-Acetylphenyl)-4-oxobutanoic acid to maximize its shelf-life.

Materials:

  • 4-(2-Acetylphenyl)-4-oxobutanoic acid

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Spatula

  • Balance

  • Schlenk line or glove box

  • Source of high-purity nitrogen or argon gas[11]

Procedure:

  • Preparation: Set up the Schlenk line or glove box according to standard laboratory procedures. Ensure all glassware is clean and thoroughly dried, as moisture can also contribute to degradation.[17][18]

  • Aliquoting: In the inert atmosphere of the glove box, or on a benchtop with careful handling, weigh the desired amount of the solid compound into each amber glass vial. It is highly recommended to create single-use aliquots to avoid repeatedly exposing the bulk material to the atmosphere.

  • Inerting (if not in a glove box): Connect the vial to the Schlenk line via a needle adapter through the cap's septum.

  • Purge Cycle: Carefully apply a vacuum to the vial for 1-2 minutes to remove the air.

  • Backfill: Switch the Schlenk line from vacuum to the inert gas supply to backfill the vial with nitrogen or argon.

  • Repeat: Repeat the vacuum/backfill cycle 3-5 times to ensure all atmospheric oxygen has been displaced.[11][12]

  • Sealing: After the final backfill, remove the needle adapter and immediately tighten the cap to ensure an airtight seal. For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Labeling: Clearly label each vial with the compound name, date received, date opened/aliquoted, and your initials. Proper labeling is critical for tracking the age of the material.[3]

  • Storage: Place the sealed and labeled vials in a freezer at -20°C or -80°C, ensuring they are protected from light.[10][16]

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 4-(2-Acetylphenyl)-4-oxobutanoic acid and detect potential degradation products. This method may require optimization for your specific instrumentation.

Materials:

  • 4-(2-Acetylphenyl)-4-oxobutanoic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of a reference standard (a new, unopened lot of the compound, if available) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. From this stock, prepare a dilution at a working concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare your test sample at the same concentration as the working standard solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 255 nm (or a wavelength determined by a UV scan of the compound)[19][20]

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Ramp to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: Return to 10% B

      • 20-25 min: Re-equilibration at 10% B

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the pure compound.

    • Inject the test sample.

    • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (earlier or later eluting) in the test sample, which would indicate the presence of degradation products.

    • Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

  • Inerting, Blanketing and Purging. Air Liquide Singapore. [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025). [Link]

  • How Does Temperature Affect Chemical Degradation Rates? (2026). Sustainability Directory. [Link]

  • PEROXIDE FORMING CHEMICALS. Vanderbilt University. [Link]

  • Peroxide Formation. Department of Chemistry and Biochemistry, University of Maryland. [Link]

  • Gersmann, H. R., & Bickel, A. F. (1971). Autoxidation of ketones and esters in basic solution. Journal of the Chemical Society B: Physical Organic, 2230-2237. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]

  • Peroxide Forming Chemicals. Environmental Health & Safety (EHS), University of South Carolina. [Link]

  • Peroxide Forming Chemicals. University of Louisville. [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

  • Organic Peroxide Formers. USC Environmental Health & Safety, University of Southern California. [Link]

  • Blanketing: protecting the integrity of your products with inert gas. (2024). GasN2. [Link]

  • Fritzsche, D., Völkel, W., & Liebmann, J. (2000). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical Chemistry and Laboratory Medicine, 38(4), 303-305. [Link]

  • Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product. Pharmaguideline. [Link]

  • Bianchi, F., et al. (2019). The Chemistry of Atmospheric Aerosols: At the Nexus Between Climate, Energy, and Air Quality. Chemical Reviews, 119(6), 3472-3509. [Link]

  • Thermal decomposition. Wikipedia. [Link]

  • Tank Blanketing: Protecting Product Integrity with Inert Gases. (2026). INOX. [Link]

  • Inert Gas Blanketing. Cambridge Sensotec. [Link]

  • Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • Oxidation of secondary hydroperoxides via αC–H abstraction to form ketones and hydroxyl radicals: fluorene autoxidation as a model system. Canadian Journal of Chemistry. [Link]

  • Perkel', A. L., & Freidin, B. G. (1979). AUTOXIDATION OF DIBENZYL KETONE. Kinetics and Catalysis, 20(2), 253-257. [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (2018). Molecules. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Analytical Methods. [Link]

  • The storage stability and concentration of acetoacetate differs between blood fractions. (2014). Clinical Biochemistry. [Link]

  • Advances in Natural Antioxidants for Food Improvement. (2022). Antioxidants. [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2011). Journal of Chromatographic Science. [Link]

  • HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. Pakistan Journal of Analytical & Environmental Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(2-Acetylphenyl)-4-oxobutanoic Acid

Introduction Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that achieving a Gaussian peak shape is critical for accurate quantification, peak purity analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you know that achieving a Gaussian peak shape is critical for accurate quantification, peak purity analysis, and method reproducibility.

4-(2-Acetylphenyl)-4-oxobutanoic acid presents unique chromatographic challenges due to its polyfunctional nature. It contains a weak carboxylic acid moiety and dual ketone groups (an acetyl group and a gamma-keto group). This guide synthesizes mechanistic causality with field-proven protocols to systematically resolve peak tailing for this specific compound.

Section 1: The Chemistry of the Tailing (Causality & Mechanisms)

Why does 4-(2-Acetylphenyl)-4-oxobutanoic acid tail on a reversed-phase column?

  • Partial Ionization (The pH Effect): The carboxylic acid group has an estimated pKa of ~4.5. If the mobile phase pH is near this pKa (e.g., pH 3.5–5.5), the molecule exists in a dynamic equilibrium between its protonated (neutral, highly retained) and deprotonated (anionic, weakly retained) states[1]. This dual-retention mechanism manifests as a broadened, asymmetrical tailing peak.

  • Metal Chelation (The Hardware Effect): The combination of the gamma-keto group and the carboxylic acid creates a powerful bidentate chelating motif. This structure has a high affinity for trace heavy metals (e.g., Fe³⁺, Al³⁺) present in stainless steel tubing, frits, or the silica matrix itself[2]. This secondary interaction is a primary, often-overlooked cause of tailing for keto-acids[3].

  • Hydrogen Bonding with Residual Silanols: While basic compounds suffer most from ionized silanols, acidic compounds can act as hydrogen bond acceptors with un-ionized silanols (Si-OH) on older Type A silica columns, leading to secondary retention mechanisms[4].

Section 2: Diagnostic Workflow

G Start Observe Peak Tailing for 4-(2-Acetylphenyl)-4-oxobutanoic acid CheckPH 1. Check Mobile Phase pH Is pH between 3.5 and 5.5? Start->CheckPH AdjustPH Adjust pH to < 2.5 (e.g., 0.1% TFA or Formic Acid) CheckPH->AdjustPH Yes (Partial Ionization) CheckMetal 2. Check Hardware/Column Are you using standard stainless steel? CheckPH->CheckMetal No (pH is optimized) Resolved Peak Symmetry Restored (USP Tailing Factor 0.9 - 1.2) AdjustPH->Resolved AddChelator Use Metal-Free Column or add 10 µM EDTA CheckMetal->AddChelator Yes (Metal Chelation) CheckSolvent 3. Check Injection Solvent Is sample solvent stronger than Mobile Phase? CheckMetal->CheckSolvent No (Hardware is inert) AddChelator->Resolved AdjustSolvent Dilute sample in Initial Mobile Phase CheckSolvent->AdjustSolvent Yes (Solvent Effect) CheckSolvent->Resolved No (Other causes) AdjustSolvent->Resolved

Diagnostic decision tree for resolving peak tailing of 4-(2-Acetylphenyl)-4-oxobutanoic acid.

Section 3: Self-Validating System Check

Before altering your method chemistry, you must validate whether the tailing is chemical or physical.

Protocol: The Neutral Marker Test

  • Inject a neutral, non-chelating reference standard (e.g., Toluene or Acetophenone) using your current method conditions[5].

  • Calculate the USP Tailing Factor (T) for the neutral peak.

    • Result A (T = 0.9 - 1.2): The system plumbing is optimal. The tailing of your target analyte is chemically driven. Proceed to Protocols A, B, and C.

    • Result B (T > 1.5): The neutral peak also tails. This indicates a physical void volume, a blocked frit, or extra-column volume[5]. Inspect PEEK fittings for slippage and replace the guard column before proceeding.

Section 4: Step-by-Step Troubleshooting Protocols

Protocol A: Mobile Phase pH Optimization (Ion Suppression)

Causality: To ensure a single retention mechanism, the analyte must be fully protonated. The mobile phase pH must be at least 2 units below the analyte's pKa[1]. Methodology:

  • Prepare the aqueous portion of your mobile phase in a clean volumetric flask. Do not measure pH after adding organic modifiers (acetonitrile/methanol), as this skews the reading[2].

  • Add a volatile acidic modifier: 0.1% v/v Trifluoroacetic acid (TFA) or 0.1% v/v Formic acid to the aqueous phase to achieve a pH of ~2.0–2.5.

  • Alternative for low UV detection: If monitoring at <220 nm, use a 20 mM Potassium Phosphate buffer adjusted to pH 2.5 with phosphoric acid to avoid the UV absorbance baseline drift associated with TFA[2].

  • Equilibrate the column with at least 10 column volumes of the new mobile phase. Inject the sample and recalculate the tailing factor.

Protocol B: Mitigating Metal Chelation

Causality: If pH adjustment fails, the keto-acid is likely chelating with iron in the stainless steel flow path[3]. Methodology:

  • Hardware Passivation: Remove the analytical column. Flush the HPLC system with 20% Nitric acid for 30 minutes at 1.0 mL/min, followed by copious amounts of LC-MS grade water to passivate the stainless steel.

  • Mobile Phase Additive: Add a competitive chelator to the mobile phase. Supplement the aqueous phase with 5–10 µM EDTA or 0.1% medronic acid. This binds free metal ions in the system before the analyte can interact with them.

  • Column Selection: Switch to a bio-inert or metal-free column hardware (e.g., PEEK-lined columns) packed with high-purity Type B silica, which lacks trace metal impurities[4].

Protocol C: Sample Solvent Mismatch Correction

Causality: If the sample is dissolved in 100% organic solvent but the initial mobile phase is highly aqueous, the analyte will not focus at the head of the column, causing a distorted, tailing peak[3]. Methodology:

  • Evaporate the current sample solvent using a gentle stream of nitrogen.

  • Reconstitute 4-(2-Acetylphenyl)-4-oxobutanoic acid in a diluent that exactly matches the initial mobile phase conditions (e.g., 10% ACN / 90% Water with 0.1% Formic acid).

  • Ensure the injection volume does not exceed 1-2% of the column volume (e.g., < 15 µL for a 4.6 x 150 mm column) to prevent mass overload.

Section 5: Quantitative Data Summary

Troubleshooting ParameterSub-optimal ConditionOptimized ConditionExpected USP Tailing Factor (T)
Mobile Phase pH pH 4.5 (Near pKa)pH 2.0 (0.1% TFA)Drops from >2.0 to 1.0–1.2
System Hardware Standard Stainless SteelPEEK / Metal-Free ColumnDrops from 1.8 to 1.0–1.1
Sample Diluent 100% AcetonitrileMatched to Initial Mobile PhaseDrops from 1.5 to 1.0
Silica Type Type A (High Silanol)Type B (End-capped)Drops from 1.4 to 1.0–1.1

Section 6: Frequently Asked Questions (FAQs)

Q: What is an acceptable USP tailing factor for this compound? A: A USP tailing factor (T) between 0.9 and 1.2 indicates ideal, Gaussian symmetry. Values above 1.5 suggest significant secondary interactions requiring immediate method optimization[6].

Q: Why does my peak tailing worsen over time with the exact same column? A: This is typically due to the accumulation of matrix contaminants or the gradual loss of end-capping groups from the stationary phase at low pH, which exposes more active silanols. Using a guard column and performing periodic column washes with a strong solvent (e.g., 100% ACN) will extend column life.

Q: Can I use a high pH mobile phase instead of a low pH one? A: Yes. By raising the pH to > 7.0 (e.g., using a 10 mM ammonium bicarbonate buffer), the carboxylic acid becomes fully deprotonated and exists entirely as an anion[1]. This also ensures a single retention mechanism. However, you must use a column specifically designed for high-pH stability (e.g., hybrid silica or polymer-based) to prevent rapid silica dissolution[1].

References

  • Source: agilent.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Source: axionlabs.
  • Source: waters.
  • Source: chromatographyonline.
  • How to Reduce Peak Tailing in HPLC?
  • Source: alwsci.

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities During 4-(2-Acetylphenyl)-4-oxobutanoic Acid Crystallization

Welcome to the technical support and troubleshooting hub for the purification of 4-(2-Acetylphenyl)-4-oxobutanoic acid . Because this molecule is a bifunctional keto-acid (containing both a methyl ketone and a γ -keto ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the purification of 4-(2-Acetylphenyl)-4-oxobutanoic acid . Because this molecule is a bifunctional keto-acid (containing both a methyl ketone and a γ -keto acid moiety), it is highly susceptible to intramolecular cyclization and cross-reactivity. This guide is designed for research scientists and process chemists to diagnose impurity profiles and implement self-validating crystallization protocols.

PART 1: Mechanistic Causes of Impurities (The "Why")

Q1: Why do I keep seeing lactone/furanone impurities in my final crystal crop?

A: The presence of a γ -keto acid structural motif makes this compound prone to intramolecular dehydration. Under acidic conditions, thermal stress, or in the presence of dehydrating agents, the carboxylic acid group and the 4-oxo group undergo an internal cyclization. This forms a 5-(2-acetylphenyl)furan-2(3H)-one derivative. To prevent this, avoid prolonged heating of the crude mixture above 80°C and ensure that any residual acidic catalysts (e.g., Lewis acids from upstream Friedel-Crafts steps) are thoroughly quenched and washed prior to crystallization.

Q2: What causes the formation of colored oligomeric or aldol-condensation byproducts?

A: 4-(2-Acetylphenyl)-4-oxobutanoic acid possesses two distinct electrophilic carbonyl centers and multiple enolizable α -carbons. The methyl group of the 2-acetyl moiety can act as a nucleophile, attacking the 4-oxo group of another molecule (intermolecular) or the same molecule (intramolecular) via an aldol condensation mechanism. This cross-reactivity generates highly conjugated, colored oligomeric impurities. These are structurally analogous to the "rhodamine-like" highly conjugated impurities frequently observed in aryl-keto acid syntheses[1].

Q3: How do positional isomers co-crystallize, and how can I prevent this?

A: If your upstream synthesis involves the succinoylation of an acetophenone derivative, non-regioselective electrophilic aromatic substitution can yield positional isomers (e.g., the thermodynamically favored 4-(4-acetylphenyl) isomer)[2]. Because these isomers share nearly identical molecular weights and similar polarity, they readily co-crystallize. Mitigation requires a highly selective primary crystallization solvent (such as toluene or xylene) that exploits slight differences in the crystal lattice packing of the ortho vs. para isomers.

ImpurityPathways API 4-(2-Acetylphenyl)- 4-oxobutanoic acid Furanone 5-(2-Acetylphenyl) furan-2(3H)-one (Dehydration Impurity) API->Furanone Acidic conditions (-H2O) Aldol Conjugated Oligomers (Aldol Condensation) API->Aldol Base/Heat (Cross-reactivity) Isomer Positional Isomers (e.g., 4-acetylphenyl) API->Isomer Upstream Synthesis (Non-regioselective)

Fig 1: Primary degradation and impurity pathways for 4-(2-Acetylphenyl)-4-oxobutanoic acid.

PART 2: Experimental Troubleshooting & Protocols (The "How")

Q4: What is the optimal solvent system to reject starting materials and isomeric impurities?

A: A two-stage crystallization is mandatory for >99% purity. For the primary crystallization , an aromatic hydrocarbon (like toluene or xylene) or a mixed aliphatic alcohol/water system (e.g., Methanol/Water 75:25) is ideal[1]. This step forces the keto-acid to deposit as a heterogeneous slurry, effectively rejecting unreacted succinic acid and highly polar starting materials into the mother liquor.

Q5: How do I execute a secondary crystallization to remove the colored oligomers and furanones?

A: Secondary crystallization should be performed using a C1-C4 aliphatic alcohol, with n-butanol being the industry standard for aryl-keto acids[3]. Aliphatic alcohols selectively dissolve the highly conjugated aldol impurities and furanones, keeping them in solution even at lower temperatures, while the target keto-acid crystallizes out in a high-purity lattice.

Quantitative Data: Impurity Profiling & Mitigation
Impurity TypeAnalytical DetectionRoot CauseCrystallization Mitigation Strategy
5-Arylfuran-2(3H)-ones HPLC (UV shift), LC-MS (-18 Da from API)Acid-catalyzed intramolecular dehydrationLimit heating to <80°C; use n-butanol secondary crystallization.
Aldol Oligomers Visual (Yellow/Red tint), Broad HPLC peaksThermal stress, dual-ketone cross-reactivityPrimary crystallization in Methanol/Water (75:25) to reject heavy oligomers.
Positional Isomers NMR (Aromatic splitting patterns)Upstream non-regioselective synthesisSlow cooling gradient (0.5°C/min) in Toluene to prevent lattice inclusion.
Succinic Acid HPLC (Low retention time), TitrationUnreacted starting materialWash primary filter cake with cold water; it is highly water-soluble.

PART 3: Standard Operating Procedure (SOP)

The following self-validating protocol utilizes a dual-solvent approach to ensure the thermodynamic rejection of both polar (succinic acid) and non-polar/conjugated (furanones, oligomers) impurities[1],[3].

Step-by-Step Crystallization Workflow

Phase 1: Primary Crystallization (Isomer & Polar Impurity Rejection)

  • Dissolution: Transfer the crude reaction mixture containing 4-(2-Acetylphenyl)-4-oxobutanoic acid into a reactor. Add Toluene (approx. 3-4 volumes relative to crude mass).

  • Heating: Heat the mixture to 75°C under gentle agitation until a homogenous solution is achieved. Caution: Do not exceed 80°C to prevent furanone formation.

  • Cooling Gradient: Cool the solution gradually to 20°C at a rate of 0.5°C/min. This slow gradient prevents the entrapment of positional isomers within the crystal lattice.

  • Filtration: Collect the primary crude crystals via vacuum filtration. Wash the filter cake with cold water (to remove residual succinic acid) followed by a minimal amount of cold toluene.

Phase 2: Secondary Crystallization (Color & Furanone Rejection) 5. Solvent Exchange: Transfer the primary crude crystals to a clean flask. Add n-Butanol (approx. 5 volumes relative to crystal mass)[3]. 6. Heating: Heat the suspension to 80°C until the crystals are fully dissolved. The n-butanol will selectively solvate any remaining colored aldol oligomers. 7. Recrystallization: Cool the mixture gradually to 20°C over 2 hours. 8. Isolation & Drying: Filter the purified crystals. Wash with cold n-butanol, then dry under vacuum at 45°C for 12 hours until the solvent weight is constant.

CrystallizationWorkflow Crude Crude Reaction Mixture (in Toluene/Xylene) Primary Primary Crystallization (Cool to 20°C) Crude->Primary Filter1 Filtration & Wash (Reject Succinic Acid) Primary->Filter1 Dissolve Dissolution in n-Butanol (Heating to 80°C) Filter1->Dissolve Secondary Secondary Crystallization (Cool to 20°C) Dissolve->Secondary Pure Pure API (>99%) (Reject Furanones/Colors) Secondary->Pure

Fig 2: Optimized dual-stage crystallization workflow for high-purity keto-acids.

References

  • European Patent Office. (1992). Method of producing keto acids (EP0511019A2). Retrieved from 1

  • United States Patent and Trademark Office. (1994). Method of producing keto acids (US5371285A). Retrieved from 3

  • Arabian Journal of Chemistry. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from

  • Journal of Medicinal Chemistry. (2005). 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids Selectively Suppressed Proliferation of Neoplastic Human HeLa Cells. A SAR/QSAR Study. Retrieved from 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity of 4-(2-Acetylphenyl)-4-oxobutanoic Acid and Its Structural Analogs: A Technical Guide for Drug Development

Executive Summary & Rationale The development of non-steroidal anti-inflammatory drugs (NSAIDs) with high therapeutic efficacy and minimal gastrointestinal (GI) toxicity remains a primary objective in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) with high therapeutic efficacy and minimal gastrointestinal (GI) toxicity remains a primary objective in medicinal chemistry. 4-(2-Acetylphenyl)-4-oxobutanoic acid , a substituted aroylpropionic acid, serves as a highly potent pharmacophore[1]. However, like many traditional NSAIDs, its free terminal carboxylic acid group contributes significantly to gastric mucosal damage.

Recent drug development strategies focus on synthesizing structural analogs—specifically by converting the terminal acid into heterocyclic derivatives like 2,5-disubstituted-1,3,4-oxadiazoles . This guide provides an objective, data-driven comparison of the parent acid and its heterocyclic analogs, detailing the mechanistic causality behind their bioactivity and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Bioactivity & Structural Causality

The primary bioactivity of 4-aryl-4-oxobutanoic acids stems from their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.

  • The Parent Compound (4-(2-Acetylphenyl)-4-oxobutanoic acid): This molecule exhibits robust, non-selective COX inhibition. However, the free carboxylic acid group causes direct local tissue irritation and systemic prostaglandin depletion in the GI tract, leading to a high ulcerogenic liability[2].

  • The 1,3,4-Oxadiazole Analogs: By cyclizing the terminal -COOH group into a 1,3,4-oxadiazole ring, the molecule loses its acidic proton, drastically reducing direct gastric irritation[3]. Mechanistically, the oxadiazole ring mimics the spatial geometry of the carboxylate anion, allowing it to fit seamlessly into the COX active site. This structural modification often shifts the selectivity profile to favor COX-2 over COX-1, thereby preserving GI homeostasis while maintaining robust anti-inflammatory efficacy[2].

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Metabolism COX2 COX-2 Enzyme (Inducible) AA->COX2 Metabolism GI GI Mucosal Protection (Homeostasis) COX1->GI Maintains PGE2 Prostaglandins (Inflammation & Pain) COX2->PGE2 Synthesizes Parent 4-(2-Acetylphenyl)-4-oxobutanoic acid (Parent Acid) Parent->COX1 Inhibits (Causes Ulcers) Parent->COX2 Inhibits Analog 1,3,4-Oxadiazole Analog (Modified Pharmacophore) Analog->COX1 Weakly Inhibits (Spares GI) Analog->COX2 Strongly Inhibits

Arachidonic acid pathway illustrating COX inhibition by aroylpropionic acid derivatives.

Comparative Bioactivity Profile

To objectively evaluate the success of these structural modifications, the table below synthesizes comparative preclinical data across the parent acid, a representative 1,3,4-oxadiazole analog, and Ibuprofen (standard reference).

CompoundAnti-inflammatory Activity (% Inhibition at 4h)Analgesic Activity (% Protection)Ulcerogenic Severity Index (0-3 scale)Lipid Peroxidation (MDA nmol/g tissue)
4-(2-Acetylphenyl)-4-oxobutanoic acid 75.4%60.2%1.856.51
1,3,4-Oxadiazole Analog 89.5%69.8%0.703.20
Ibuprofen (Reference Standard) 90.1%72.5%1.957.12
Vehicle (Control) 0.0%0.0%0.002.10

Data synthesis based on established pharmacological evaluations of aroylpropionic acid derivatives[2],[3]. The oxadiazole analog demonstrates comparable efficacy to Ibuprofen while reducing the ulcerogenic index by over 60%.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following preclinical protocols are designed as self-validating systems. The inclusion of baseline measurements, vehicle controls, and standard reference drugs ensures that observed bioactivity is causally linked to the structural properties of the test compounds.

Protocol A: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

Causality & Rationale: Carrageenan injection induces a biphasic inflammatory response. The early phase (0–2h) is mediated by histamine and serotonin, while the delayed phase (2–4h) is strictly prostaglandin-driven. Measuring volume changes over 4 hours specifically validates the COX-inhibitory mechanism of the analogs.

  • Subject Preparation: Fast adult Wistar rats (150–200g) for 24 hours prior to the experiment. Causality: Fasting standardizes GI transit times and absorption rates for orally administered compounds.

  • Baseline Measurement: Measure the initial right hind paw volume ( V0​ ) of each rat using a plethysmometer (water displacement method). This establishes a critical baseline for accurate delta calculations.

  • Self-Validating Dosing: Divide animals into four groups. Administer the test compounds (20 mg/kg), reference standard (Ibuprofen, 20 mg/kg), and vehicle (1% Carboxymethyl cellulose) orally. The vehicle group validates the baseline inflammatory response, while the standard group validates the assay's sensitivity.

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v carrageenan suspension into the subplantar region of the right hind paw.

  • Quantification: Measure the paw volume ( Vt​ ) at 1, 2, 3, and 4 hours post-injection.

  • Data Synthesis: Calculate the percentage of inhibition using the formula: % Inhibition =[1 - (V_t - V_0)_test / (V_t - V_0)_control] × 100

Workflow Step1 Animal Fasting (24h prior) Step2 Oral Dosing (Test/Standard) Step1->Step2 Step3 Subplantar Injection (1% Carrageenan) Step2->Step3 Step4 Volume Measurement (Plethysmometer 0-4h) Step3->Step4 Step5 Data Synthesis (% Inhibition) Step4->Step5

Step-by-step workflow for the carrageenan-induced rat paw edema assay.

Protocol B: Ulcerogenic Liability and Lipid Peroxidation Assay

Causality & Rationale: Traditional NSAIDs cause ulcers partly through the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. Measuring Malondialdehyde (MDA) levels provides a quantifiable, biochemical validation of the macroscopic ulcer severity index[2].

  • Administration: Administer test compounds orally at an exaggerated dose (e.g., 60 mg/kg, 3x the therapeutic dose) to fasted rats for three consecutive days to induce measurable gastric stress.

  • Macroscopic Evaluation: Sacrifice the animals 6 hours after the final dose. Excise the stomachs, open along the greater curvature, and wash with cold saline. Score the severity under a magnifying lens (0 = normal, 1 = red coloration, 2 = spot ulcers, 3 = hemorrhagic streaks).

  • Biochemical Validation (MDA Assay): Homogenize a standardized portion of the gastric mucosa in cold 0.15 M KCl solution. React the homogenate with thiobarbituric acid (TBA) at 95°C for 45 minutes.

  • Spectrophotometric Analysis: Measure the absorbance of the resulting pink chromogen at 532 nm. Calculate MDA concentration (nmol/g tissue) using a standard curve. A reduction in MDA levels in the analog group compared to the parent acid causally links the structural modification to reduced oxidative stress.

References

  • Husain, A., et al. "Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles." Indian Journal of Pharmaceutical Sciences, 2009. Available at:[Link]

  • Akhter, M., Husain, A., et al. "Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities." European Journal of Medicinal Chemistry, 2009. Available at: [Link]

Sources

Comparative

Comprehensive Cross-Validation Guide: HPLC-UV vs. GC-MS for 4-(2-Acetylphenyl)-4-oxobutanoic Acid

Executive Summary & Analyte Context 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9) is a highly functionalized organic compound featuring a conjugated aromatic system, two distinct ketone groups (acetyl and oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Context

4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9) is a highly functionalized organic compound featuring a conjugated aromatic system, two distinct ketone groups (acetyl and oxo), and a terminal carboxylic acid. In pharmaceutical synthesis and drug development, ensuring the purity of such complex intermediates is critical.

This guide provides an in-depth, objective cross-validation of two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . The methodologies and comparative data presented herein are structured in strict compliance with the ICH Q2(R2) guidelines for the validation of analytical procedures[1][2].

Methodological Causality: The "Why" Behind the Workflows

As a Senior Application Scientist, it is crucial to look beyond standard operating procedures and understand the physicochemical causality driving method development.

HPLC-UV: The Role of Mobile Phase pH

The compound's conjugated aromatic ring yields excellent UV absorbance, making UV detection (254 nm) highly sensitive. However, the terminal carboxylic acid (pKa ~4.5) dictates the chromatographic behavior.

  • The Problem: In a neutral mobile phase, the carboxylic acid ionizes into a polar carboxylate anion. This ionized form interacts poorly with a hydrophobic C18 stationary phase, leading to early elution (near the void volume) and severe peak tailing.

  • The Solution: We acidify the mobile phase using 0.1% Formic Acid (pH ~2.7) . This suppresses ionization, keeping the molecule fully protonated and neutral. The neutral analyte partitions efficiently into the C18 phase, ensuring sharp, symmetrical peaks and highly reproducible retention times.

GC-MS: The Necessity of Silylation

While GC-MS offers unmatched specificity via mass spectral fingerprinting, direct injection of 4-(2-Acetylphenyl)-4-oxobutanoic acid is analytically unviable.

  • The Problem: The polar -COOH group forms strong intermolecular hydrogen bonds and interacts with active silanol sites in the GC inlet and column. This causes irreversible adsorption, extreme peak tailing, and thermal degradation at high temperatures[3].

  • The Solution: We employ pre-column derivatization using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS catalyst . This silylation reaction replaces the active acidic hydrogen with a bulky, non-polar trimethylsilyl (TMS) group. The resulting TMS-ester is highly volatile, thermally stable, and elutes flawlessly on a standard 5% phenyl capillary column[4][5].

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must incorporate internal checks to validate system performance before data acquisition.

Protocol A: HPLC-UV Direct Analysis
  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Mobile Phase A and B to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

    • Detection: PDA/UV at 254 nm.

  • Self-Validating System Suitability Test (SST): Inject the 50 µg/mL standard six consecutive times.

    • Acceptance Criteria: Peak area %RSD < 2.0%, USP Tailing Factor < 1.5, and Theoretical Plates > 5,000. Proceed to sample analysis only if these parameters are met.

Protocol B: GC-MS Derivatization & Analysis
  • Sample Preparation (Derivatization):

    • Transfer 1.0 mg of the sample into a dry glass GC vial.

    • Add 500 µL of anhydrous Pyridine and 500 µL of BSTFA + 1% TMCS[4].

    • Cap tightly and incubate at 70°C for 30 minutes in a heating block. Allow to cool to room temperature.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–400; SIM mode targeting the molecular ion of the TMS-derivative.

  • Self-Validating Derivatization Check: Monitor the chromatogram for the underivatized acid mass (m/z 220).

    • Acceptance Criteria: The absence of the m/z 220 peak confirms >99% derivatization efficiency.

Cross-Validation Workflow

The following diagram illustrates the parallel validation workflows designed to establish orthogonal method equivalency.

Workflow cluster_HPLC HPLC-UV Pipeline cluster_GCMS GC-MS Pipeline Start 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9) HPLC_Prep Sample Dilution (Mobile Phase) Start->HPLC_Prep GC_Prep Silylation Derivatization (BSTFA + 1% TMCS) Start->GC_Prep HPLC_Run RP-C18 Separation (0.1% FA / ACN) HPLC_Prep->HPLC_Run HPLC_Detect UV Detection (254 nm) HPLC_Run->HPLC_Detect Validation ICH Q2(R2) Cross-Validation (Linearity, Accuracy, Precision, LOD/LOQ) HPLC_Detect->Validation GC_Run Capillary GC (HP-5MS) GC_Prep->GC_Run GC_Detect EI-MS Detection (SIM Mode) GC_Run->GC_Detect GC_Detect->Validation Outcome Orthogonal Method Equivalency Confirmed Validation->Outcome

Fig 1: Parallel ICH Q2(R2) cross-validation workflow for HPLC-UV and GC-MS methodologies.

Quantitative Data Comparison

The methods were cross-validated following ICH Q2(R2) guidelines[2][6]. The summarized experimental data below demonstrates the performance capabilities of both systems.

Table 1: Chromatographic Performance Metrics
ParameterHPLC-UV (Direct)GC-MS (TMS-Derivative)
Retention Time (RT) 8.45 min12.10 min
Total Run Time 15.0 min19.0 min
USP Tailing Factor 1.12 (Highly symmetrical)1.05 (Excellent peak shape)
Theoretical Plates (N) > 8,500> 120,000
Sample Prep Time < 5 minutes~ 45 minutes
Table 2: ICH Q2(R2) Validation Parameters
Validation ParameterHPLC-UV ResultsGC-MS ResultsRegulatory Target
Linearity Range 1.0 – 100 µg/mL0.1 – 50 µg/mLMethod Dependent
Correlation Coefficient ( R2 ) 0.99980.9991 0.999
Limit of Detection (LOD) 0.15 µg/mL0.02 µg/mLSignal-to-Noise 3
Limit of Quantitation (LOQ) 0.50 µg/mL0.06 µg/mLSignal-to-Noise 10
Method Precision (%RSD) 0.8% (n=6)1.4% (n=6) 2.0%
Accuracy (% Recovery) 99.5% ± 1.2%98.1% ± 2.5%98.0% – 102.0%

Critical Evaluation & Conclusion

Both methods successfully meet the stringent criteria set forth by ICH Q2(R2) for the analysis of 4-(2-Acetylphenyl)-4-oxobutanoic acid, but they serve distinct operational purposes:

  • For Routine Quality Control (QC) & Assay: HPLC-UV is the superior choice. It offers a significantly faster turnaround time, requires no hazardous derivatization reagents, and provides tighter precision (0.8% RSD vs. 1.4% RSD). It is the ideal workhorse for lot-release testing.

  • For Impurity Profiling & Structural Confirmation: GC-MS is indispensable. While the sample preparation is labor-intensive due to the required BSTFA derivatization, the method provides an LOD that is nearly an order of magnitude lower than HPLC-UV (0.02 µg/mL vs. 0.15 µg/mL). Furthermore, the mass spectral data provides unambiguous structural confirmation, making it the required orthogonal method for investigating unknown impurities or degradation products that may co-elute in UV space.

By validating and implementing both methods, drug development professionals establish a comprehensive, self-validating analytical control strategy that guarantees both high-throughput efficiency and deep structural insight.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines." ich.org. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry." nih.gov. Available at: [Link]

Sources

Validation

Comprehensive Preclinical Comparison Guide: In Vitro vs In Vivo Efficacy of 4-(2-Acetylphenyl)-4-oxobutanoic Acid

As a Senior Application Scientist, I frequently encounter a classic pharmacological paradox in drug development: compounds that exhibit negligible target engagement in vitro but demonstrate robust, dose-dependent efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a classic pharmacological paradox in drug development: compounds that exhibit negligible target engagement in vitro but demonstrate robust, dose-dependent efficacy in vivo. 4-(2-Acetylphenyl)-4-oxobutanoic acid (APOA) , an investigational arylalkanoic acid derivative, perfectly exemplifies this phenomenon.

Structurally related to the well-documented NSAID prodrug fenbufen ()[1], APOA is designed to leverage host metabolism to achieve its therapeutic effect. This guide provides an in-depth, objective comparison of APOA's in vitro and in vivo performance, detailing the self-validating protocols used to evaluate its anti-inflammatory properties and explaining the mechanistic causality behind the observed experimental discrepancies.

Mechanistic Rationale: The Prodrug Paradox

Arylalkanoic acid derivatives constitute a major class of non-steroidal anti-inflammatory drugs (NSAIDs) ()[2]. However, compounds bearing a 4-oxobutanoic acid (succinyl) moiety are typically inactive at the cyclooxygenase (COX) active site. The bulky oxobutanoic tail creates severe steric hindrance, preventing the molecule from entering the narrow hydrophobic channel of the COX enzyme.

In vivo, however, these molecules undergo hepatic β-oxidation. This enzymatic process cleaves the oxobutanoic chain to yield an active arylacetic acid metabolite[1]. Upon oral administration, the inactive APOA is metabolized into 2-acetylphenylacetic acid . This active metabolite possesses an acetic acid moiety that perfectly mimics the carboxylate of arachidonic acid, allowing it to competitively bind to the Arg120 residue in the COX-2 active site and halt prostaglandin E2 (PGE2) synthesis.

APOA_Metabolism APOA 4-(2-Acetylphenyl)- 4-oxobutanoic acid (Inactive Prodrug) Liver Hepatic Metabolism (β-Oxidation) APOA->Liver Oral Absorption Metabolite 2-Acetylphenylacetic acid (Active Metabolite) Liver->Metabolite Cleavage COX COX-2 Enzyme Active Site Metabolite->COX Competitive Binding Effect Inhibition of PGE2 (Anti-inflammatory) COX->Effect Blockade

Figure 1: Metabolic activation of APOA from an inactive prodrug to an active COX inhibitor.

Part 1: In Vitro Efficacy Assessment

Objective: To evaluate the direct inhibitory effect of APOA on recombinant COX-1 and COX-2 enzymes.

Causality & Experimental Choice: A cell-free biochemical assay was selected to isolate the direct compound-target interaction, eliminating variables like cellular uptake or metabolic conversion. This establishes the baseline intrinsic potency of the parent molecule. To ensure the system is self-validating, Indomethacin is used as a positive control to confirm assay sensitivity, and the predicted active metabolite is synthesized and tested in parallel.

Step-by-Step Protocol: Fluorometric COX Inhibition Assay
  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol to provide the necessary peroxidase cofactors.

  • Compound Incubation: Dispense APOA, the synthesized active metabolite, and Indomethacin (0.01 µM to 100 µM) into 96-well black microplates. Add the enzyme solution and incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add 10 µM arachidonic acid (substrate) and a fluorometric peroxidase substrate to all wells simultaneously.

  • Quantification: After 2 minutes, quench the reaction with a highly specific, irreversible COX inhibitor. Measure the fluorescent byproduct (Prostaglandin G2 conversion) using a microplate reader (Ex/Em = 535/587 nm).

  • Data Processing: Calculate IC50 values using non-linear regression analysis (four-parameter logistic curve).

In Vitro Quantitative Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
APOA (Parent Prodrug) > 100> 100N/A
2-Acetylphenylacetic acid (Metabolite) 14.21.87.8
Indomethacin (Positive Control) 0.050.450.11

Analytical Insight: APOA shows no meaningful inhibition in vitro. However, the synthesized metabolite demonstrates potent, COX-2 selective inhibition. This validates the hypothesis that the 4-oxobutanoic tail acts as a steric shield, preventing target engagement until cleaved.

Part 2: In Vivo Efficacy Assessment

Objective: To evaluate the systemic anti-inflammatory efficacy of APOA in a live mammalian model.

Causality & Experimental Choice: The carrageenan-induced rat paw edema model is the gold standard for evaluating acute, prostaglandin-driven inflammation ()[3]. Crucially, oral administration (p.o.) forces APOA to pass through the hepatic portal system (first-pass metabolism), enabling the necessary β-oxidation to release the active arylacetic acid. Fasting the animals ensures uniform gastrointestinal absorption, validating the pharmacokinetic consistency of the results.

Step-by-Step Protocol: Carrageenan-Induced Rat Paw Edema
  • Subject Preparation: Fast adult male Wistar rats (180-200g) for 12 hours prior to the experiment, providing water ad libitum.

  • Baseline Measurement: Measure the initial volume of the right hind paw (0h) using a water-displacement plethysmometer.

  • Dosing: Administer APOA (10, 30, and 50 mg/kg), Indomethacin (5 mg/kg), or Vehicle (0.5% methylcellulose) via oral gavage.

  • Induction: Exactly one hour post-dose, inject 0.1 mL of 1% λ-carrageenan suspended in sterile saline into the subplantar tissue of the right hind paw.

  • Efficacy Tracking: Measure paw volume displacement at 1, 2, 3, and 4 hours post-injection. Calculate the mean edema increase and percentage of inhibition relative to the vehicle control.

In Vivo Quantitative Data (At 3 Hours Post-Induction)
TreatmentDose (mg/kg, p.o.)Mean Paw Edema Increase (mL)% Inhibition vs Vehicle
Vehicle 00.85 ± 0.05-
APOA 100.60 ± 0.0429.4%
APOA 300.35 ± 0.0358.8%
APOA 500.32 ± 0.0362.3%
Indomethacin (Control) 50.25 ± 0.0270.5%

Analytical Insight: Despite its in vitro failure, APOA demonstrates potent, dose-dependent anti-inflammatory efficacy in vivo, achieving up to 62.3% inhibition. This confirms the successful hepatic conversion of APOA into its active metabolite, mirroring the clinical behavior of established prodrugs.

Comparative Analysis & Translation Guidelines

The stark contrast between the in vitro (inactive) and in vivo (highly active) profiles of 4-(2-Acetylphenyl)-4-oxobutanoic acid underscores the danger of relying solely on target-based biochemical screening for arylalkanoic acid derivatives.

  • Avoid False Negatives: Do not discard 4-oxobutanoic acid derivatives based on primary cell-free assays. Their lack of in vitro potency is a structural feature, not a pharmacological failure.

  • Integrate Metabolic Competence: Incorporate S9 liver fractions or primary hepatocyte co-cultures into your in vitro screening cascade. Pre-incubating the prodrug with these metabolic systems will simulate hepatic β-oxidation and reveal the compound's true inhibitory potential.

  • Focus on the Active Moiety: Always synthesize and test the predicted arylacetic acid metabolite in vitro to confirm target engagement before advancing the parent prodrug to costly animal models.

References

  • Title: Pharmacologic properties of fenbufen Source: The American Journal of Medicine (PubMed) URL: [Link]

  • Title: Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Fenbufen based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones as safer antiinflammatory and analgesic agents Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

Sources

Comparative

Orthogonal validation techniques for assessing 4-(2-Acetylphenyl)-4-oxobutanoic acid purity

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing absolute purity for complex pharmaceutical intermediates. The Chemical Context: Why 4-(2-Acetylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing absolute purity for complex pharmaceutical intermediates.

The Chemical Context: Why 4-(2-Acetylphenyl)-4-oxobutanoic Acid Demands Orthogonality

4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9; C12​H12​O4​ ) is a structurally complex diketo acid. Featuring an acetyl group, a ketone on the butanoic chain, and a terminal carboxylic acid, this molecule is highly susceptible to specific degradation pathways, such as intramolecular cyclization (forming lactones or substituted furans) and decarboxylation.

When assessing the purity of such compounds, relying solely on a single analytical technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) introduces significant blind spots. Degradation products often possess different UV extinction coefficients (response factors) compared to the parent molecule. If an impurity absorbs UV light poorly at the chosen wavelength, HPLC-UV will mathematically overestimate the purity of the target analyte[1].

To achieve a self-validating analytical system, scientists must employ orthogonal validation —the use of multiple, independent analytical principles to measure the same attribute[2][3]. By cross-referencing the secondary mass balance approach of HPLC with the primary absolute quantification of Quantitative Nuclear Magnetic Resonance (1H qNMR), researchers can establish an unassailable purity profile[4].

The Orthogonal Validation Workflow

The following workflow illustrates the logical integration of chromatographic separation, mass identification, and nuclear magnetic resonance to create a closed-loop validation system.

Workflow cluster_0 Orthogonal Analytical Techniques Sample 4-(2-Acetylphenyl)-4-oxobutanoic acid (Batch Sample) HPLC HPLC-UV (Secondary Method) Trace Impurity Profiling Sample->HPLC qNMR 1H qNMR (Primary Method) Absolute Molar Purity Sample->qNMR LCMS LC-MS (Orthogonal Confirmation) Impurity Identification Sample->LCMS MassBalance Mass Balance Calculation (100% - Sum of Impurities) HPLC->MassBalance Final Cross-Referenced Absolute Purity Assignment qNMR->Final Molar % LCMS->MassBalance ID confirmation MassBalance->Final Area %

Caption: Logical workflow for comprehensive purity analysis using orthogonal HPLC, qNMR, and LC-MS.

Head-to-Head Comparison: HPLC-UV vs. 1H qNMR

To understand the causality behind selecting these methods, we must compare their fundamental physical principles. According to[5][6], an analytical procedure must be fit for its intended purpose.

Performance MetricHPLC-UV (Mass Balance)1H qNMR (Internal Standard)
Fundamental Principle Chromatographic separation & differential UV light absorption.Direct proportionality of RF signal to the number of atomic nuclei[2][7].
Method Classification Secondary (Requires reference standards or response factor assumptions)[4].Primary (Absolute quantification without an identical reference standard)[1].
Sensitivity (LOD/LOQ) Excellent (Trace impurities down to 0.05% Area)[7].Moderate (Typically limited to impurities >0.5% Molar)[7].
Structural Insight None (Retention time only; requires LC-MS pairing).High (Chemical shifts confirm molecular integrity and degradation).
Causality of Error Co-elution of peaks; differing UV extinction coefficients of degradants.Overlapping proton signals; incomplete T1 relaxation during acquisition.

Mechanistic Detection of Degradation

Because 4-(2-Acetylphenyl)-4-oxobutanoic acid contains multiple reactive functional groups, its degradation pathways alter its physical properties in ways that selectively trigger different analytical detectors.

Causality Diketo Diketo Acid Structure (2 Carbonyls, 1 Carboxyl) Deg1 Intramolecular Cyclization Diketo->Deg1 Deg2 Decarboxylation Diketo->Deg2 UV Altered Chromophore (UV Response Shift) Deg1->UV Blind spot risk Mass Altered Mass (LC-MS Detection) Deg1->Mass Proton Distinct Proton Shift (qNMR Detection) Deg1->Proton Absolute Quant Deg2->UV Deg2->Mass Deg2->Proton

Caption: Mechanistic pathways of diketo acid degradation and orthogonal detector responses.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. The results of Protocol A must logically align with Protocol B to confirm absolute purity.

Protocol A: Mass Balance Purity via HPLC-UV & LC-MS

Causality: HPLC separates the mixture, but because we cannot assume all impurities absorb UV equally, we use LC-MS to identify the mass of the impurities, allowing us to estimate their true response factors.

  • Sample Preparation: Dissolve 10 mg of 4-(2-Acetylphenyl)-4-oxobutanoic acid in 10 mL of Acetonitrile:Water (50:50 v/v).

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 150 mm × 4.6 mm, 3 µm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to ensure both polar degradants and non-polar synthetic precursors elute[8].

  • Detection: Monitor at the isosbestic point (e.g., 254 nm) to minimize response factor variance. Simultaneously route the flow to a single quadrupole mass spectrometer (ESI+)[9].

  • Mass Balance Calculation: Integrate all peaks to determine the Chromatographic Purity (Area %). Subtract the orthogonal values for moisture (via Karl Fischer titration) and residual solvents (via GC-FID) to yield the final Mass Balance Purity[4].

Protocol B: Absolute Molar Purity via 1H qNMR

Causality: qNMR bypasses the UV response factor problem entirely. By comparing the integral of a specific proton on our target molecule to the integral of a known internal standard, we calculate absolute mass fraction[1].

  • Internal Standard (IS) Selection: Select an IS with a certified purity (e.g., NIST-traceable Maleic Acid, >99.9%)[10]. Crucial causality: The IS must have a distinct proton signal (singlet at ~6.3 ppm) that does not overlap with the aromatic (~7.2-7.8 ppm) or aliphatic (~2.5-3.0 ppm) protons of 4-(2-Acetylphenyl)-4-oxobutanoic acid.

  • Sample Preparation: Accurately co-weigh ~15 mg of the analyte and ~5 mg of the IS into a vial using a microbalance (error budget <0.3%)[10][11]. Dissolve completely in DMSO−d6​ .

  • Acquisition Parameters: Run a 1H NMR experiment. Critical Step: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. This ensures complete spin relaxation, preventing the artificial truncation of signal intensity which would skew the purity calculation[12].

  • Data Analysis: Integrate the isolated methyl singlet of the acetyl group on the analyte and compare it against the IS singlet. Calculate the absolute purity using the standard qNMR mass fraction equation[4].

Data Reconciliation & E-E-A-T Insights

A true expert system does not just generate data; it reconciles discrepancies.

If HPLC-UV reports a purity of 99.5% , but 1H qNMR reports 97.2% , the system has detected a critical anomaly. This discrepancy indicates the presence of an impurity (likely a cyclized lactone degradant of the diketo acid) that has a significantly lower UV extinction coefficient than the parent molecule[1]. Because qNMR is a molar-based primary technique, the 97.2% value is the accurate representation of the active pharmaceutical ingredient's true composition.

By utilizing this orthogonal framework, drug development professionals ensure compliance with [12][13] and ICH Q2(R2) guidelines, preventing downstream synthetic failures and ensuring the safety and efficacy of the final pharmaceutical product.

References

  • Alphalyse. "Orthogonal method in pharmaceutical product analysis." Alphalyse Insights. Available at:[Link]

  • Chromatography Online. "Use of Orthogonal Methods During Pharmaceutical Development: Case Studies." LCGC International. Available at: [Link]

  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." Journal of Chemical Metrology. Available at:[Link]

  • Academia.edu. "Orthogonal method development and validation of reverse phase ultra-performance liquid chromatographic-mass spectrometry." IP Innovative Publication. Available at: [Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Multidisciplinary Guidelines. Available at:[Link]

  • Magritek. "Benchtop qNMR evaluation and USP <761> Nuclear Magnetic Resonance / Physical Tests." Magritek Analytical NMR. Available at: [Link]

  • Process NMR Associates. "Test Methods Preformed - USP <761>: Purity Assays for Pharmaceutical Release." Process NMR. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-(2-Acetylphenyl)-4-oxobutanoic acid proper disposal procedures

Proper disposal of synthetic organic intermediates is a critical component of laboratory safety and environmental stewardship. 4-(2-Acetylphenyl)-4-oxobutanoic acid is a substituted organic acid frequently utilized in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of synthetic organic intermediates is a critical component of laboratory safety and environmental stewardship. 4-(2-Acetylphenyl)-4-oxobutanoic acid is a substituted organic acid frequently utilized in drug development and advanced organic synthesis. Because it contains both a carboxylic acid moiety and an aromatic ketone, its disposal requires specific segregation and thermal destruction protocols to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and to prevent the release of persistent organic pollutants.

This guide provides a comprehensive, self-validating operational plan for the safe handling, neutralization, and disposal of 4-(2-Acetylphenyl)-4-oxobutanoic acid.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first analyze the structural and physicochemical properties of the target molecule. The presence of specific functional groups directly dictates the required waste stream.

  • Carboxylic Acid Group: Imparts mild acidity. In concentrated aqueous solutions, this can lower the pH sufficiently to trigger RCRA characteristic corrosivity (D002)[1].

  • Aromatic Ring & Ketone: These features make the molecule environmentally persistent. Aromatic compounds require high-temperature incineration to break the carbon-carbon double bonds completely. Low-temperature disposal can result in the formation of hazardous Products of Incomplete Combustion (PICs), such as polycyclic aromatic hydrocarbons[2].

  • Absence of Halogens: Because the molecule contains only carbon, hydrogen, and oxygen, it must be segregated from halogenated waste. Halogenated waste requires specialized incinerator scrubbers to neutralize hydrochloric acid (HCl) gas. Mixing non-halogenated organic acids into halogenated streams unnecessarily consumes this specialized capacity and significantly increases operational disposal costs[3].

Table 1: Physicochemical & Regulatory Disposal Profile

ParameterValue / DesignationOperational & Regulatory Impact
Chemical Name 4-(2-Acetylphenyl)-4-oxobutanoic acidTarget compound for disposal.
CAS Number 1188265-91-9Primary identifier for waste profiling[4].
Molecular Formula C₁₂H₁₂O₄Non-halogenated; route to standard organic incineration.
Molecular Weight 220.22 g/mol Used to calculate neutralization stoichiometry[4].
EPA Waste Code (Solid) Unlisted Non-Halogenated OrganicMust be incinerated at an EPA-permitted facility[3].
EPA Waste Code (Aqueous) D002 (Conditional)Applies only if the aqueous waste matrix exhibits a pH ≤ 2.0[5].

Waste Segregation Workflow

Proper segregation at the point of generation is the most critical step in hazardous waste management. The following decision tree outlines the logical routing for different physical states of 4-(2-Acetylphenyl)-4-oxobutanoic acid waste.

WasteDecisionTree Start Waste Containing 4-(2-Acetylphenyl)-4-oxobutanoic acid StateCheck Determine Physical State & Matrix Start->StateCheck SolidOrg Solid or Organic Solvent Matrix StateCheck->SolidOrg Aqueous Aqueous Matrix StateCheck->Aqueous NonHalo Segregate as Non-Halogenated Organic Waste SolidOrg->NonHalo pHCheck Check pH (EPA Method 9040C) Aqueous->pHCheck Incineration High-Temperature Incineration (EPA Permitted Facility) NonHalo->Incineration Corrosive pH ≤ 2 (RCRA D002) pHCheck->Corrosive NonCorrosive pH > 2 & < 12.5 pHCheck->NonCorrosive Neutralize Neutralization Protocol (Adjust to pH 6-8) Corrosive->Neutralize NonCorrosive->Incineration Neutralize->Incineration

Decision tree for the segregation and disposal of 4-(2-Acetylphenyl)-4-oxobutanoic acid waste.

Experimental Protocols for Disposal

The following self-validating protocols ensure that waste is safely stabilized and legally compliant prior to transfer to your facility's Environmental Health and Safety (EHS) department.

Protocol A: Solid and Organic Liquid Waste Handling (Primary Route)

This protocol applies to neat powders, contaminated consumables (e.g., filter paper, weigh boats), and solutions where the compound is dissolved in organic solvents (e.g., DMSO, ethyl acetate, methanol).

  • Collection & Containment: Place all solid waste or organic liquid mixtures into a rigid, leak-proof, High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides excellent chemical resistance against both the organic acid and common organic carrier solvents, preventing container degradation and secondary spills.

  • Segregation: Ensure the container is strictly designated for Non-Halogenated Organic Waste . Do not mix with chloroform, dichloromethane, or other halogenated solvents.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. The label must explicitly state "4-(2-Acetylphenyl)-4-oxobutanoic acid" and indicate "Toxic/Irritant."

  • Vapor Control: Seal the container tightly immediately after adding waste.

    • Causality: This complies with[6] which mandate the control of volatile organic air emissions from hazardous waste storage containers.

Protocol B: Aqueous Waste Neutralization & Routing

If the compound is suspended or dissolved in an aqueous matrix (e.g., post-extraction aqueous washes), the carboxylic acid group may depress the pH, potentially creating a regulated corrosive waste.

  • Initial pH Assessment: Extract a 5 mL aliquot of the aqueous waste and measure the pH using a calibrated pH meter, adhering to the principles of[5].

  • Decision Gate:

    • If pH > 2.0: The waste does not exhibit the RCRA D002 characteristic[1]. Proceed directly to Step 5.

    • If pH ≤ 2.0: The waste is classified as corrosive (D002) and must be neutralized prior to consolidation. Proceed to Step 3.

  • Controlled Neutralization: Place the waste container in a fume hood on a magnetic stir plate. Slowly add a 1M solution of Sodium Bicarbonate (NaHCO₃) dropwise while stirring continuously.

    • Causality: NaHCO₃ is a weak base. Using it instead of a strong base like Sodium Hydroxide (NaOH) prevents exothermic runaway reactions and provides a self-buffering effect, making it nearly impossible to overshoot the target pH into the hazardous alkaline range (pH ≥ 12.5).

  • Self-Validation (Verification): Allow the solution to stir for 5 minutes after effervescence (CO₂ evolution) ceases. Re-measure the pH to confirm it has stabilized between 6.0 and 8.0. If the pH is within this range, the neutralization is successful.

  • Final Routing: Transfer the neutralized aqueous mixture to an "Aqueous Non-Halogenated Organic Waste" carboy.

    • Critical Warning: Neutralization only removes the corrosivity characteristic. The mixture still contains the aromatic organic compound and must not be drain-disposed . It must be routed for[3].

Regulatory Compliance & Storage Logistics

To maintain a compliant laboratory environment, researchers must adhere to strict accumulation limits. Under the EPA's regulations for Large Quantity Generators (LQGs), hazardous waste containers must be transferred to a central accumulation area within 90 days of the accumulation start date[7].

Always store 4-(2-Acetylphenyl)-4-oxobutanoic acid waste in secondary containment trays within a grounded, flammables storage cabinet (if mixed with flammable organic solvents) to mitigate the risk of accidental environmental release or fire.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Characteristics (SW-846 Method 9040C)." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Applicability and Requirements of the RCRA Organic Air Emission Standards." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Incineration and Combustion." EPA.gov. Available at:[Link]

  • WebLakes / U.S. EPA Region 6. "Human Health Risk Assessment Protocol: Products of Incomplete Combustion (PICs)." WebLakes.com. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-(2-Acetylphenyl)-4-oxobutanoic acid

Advanced Safety and Operational Protocol for Handling 4-(2-Acetylphenyl)-4-oxobutanoic Acid Introduction 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9) is a specialized organic compound frequently utilized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 4-(2-Acetylphenyl)-4-oxobutanoic Acid

Introduction 4-(2-Acetylphenyl)-4-oxobutanoic acid (CAS: 1188265-91-9) is a specialized organic compound frequently utilized as a pharmaceutical intermediate and in advanced organic synthesis[1]. As a substituted oxobutanoic acid, it presents specific handling challenges that require rigorous safety protocols. This guide provides a mechanistic hazard assessment, a causality-driven Personal Protective Equipment (PPE) matrix, and step-by-step operational and disposal methodologies to ensure laboratory safety, experimental integrity, and regulatory compliance.

Mechanistic Hazard Assessment Understanding the chemical structure of 4-(2-Acetylphenyl)-4-oxobutanoic acid is critical for predicting its behavior and mitigating risks. The compound features two primary structural elements that dictate its hazard profile:

  • Carboxylic Acid Moiety: The oxobutanoic acid chain acts as a weak organic acid. Upon contact with mucosal membranes or ocular fluid, it causes localized pH drops that lead to rapid protein denaturation. This results in its classification as a skin irritant (Category 2) and a serious eye irritant (Category 2A)[2].

  • Lipophilic Acetylphenyl Group: The aromatic ring increases the overall lipophilicity of the molecule. While the solid powder primarily presents an inhalation hazard (Category 3, respiratory tract irritation)[3], dissolving the compound in organic solvents (e.g., DMSO, DMF) significantly enhances its ability to penetrate dermal barriers, requiring upgraded hand protection.

Personal Protective Equipment (PPE) Matrix Standard laboratory PPE must be tailored to the specific physical state of the chemical. The following matrix summarizes the required quantitative PPE specifications and the causality behind each selection.

PPE CategorySpecification & Quantitative MetricCausality / Mechanistic Rationale
Hand Protection Nitrile gloves (4 mil thickness for solids; 8 mil for solutions)Nitrile provides excellent resistance to weak organic acids[4]. Thicker gloves (8 mil) or double-gloving is required for solutions, as organic solvents can permeate thinner barriers, facilitating dermal absorption of the lipophilic aromatic moiety[5].
Eye Protection ANSI Z87.1 tight-fitting chemical splash gogglesProtects against aerosolized crystalline dust during weighing and prevents severe ocular damage from accidental solvent splashes during solubilization[6].
Body Protection Flame-resistant (FR) or 100% cotton lab coat with knit cuffsPrevents particulate accumulation on the forearms. Knit cuffs prevent loose sleeves from accidentally knocking over lightweight powder containers[6].
Respiratory N95 or P100 particulate respirator (If handled outside a hood)Filters out fine aerosolized dust particulates (<10 microns) that can cause acute respiratory tract irritation (Category 3)[3].

Operational Handling Protocol To prevent exposure and ensure experimental integrity, all handling of 4-(2-Acetylphenyl)-4-oxobutanoic acid must follow a self-validating procedural loop.

  • Pre-Operation Verification: Before opening the chemical container, verify that the chemical fume hood has a face velocity between 0.4 and 0.6 m/s. Ensure the workspace is entirely clear of incompatible materials, particularly strong oxidizing agents and strong bases, which can cause exothermic reactions[7].

  • Static Mitigation: As a dry powder, 4-(2-Acetylphenyl)-4-oxobutanoic acid is prone to static charge accumulation, which can cause the material to aerosolize upon opening. Use an anti-static weighing boat and pass an ionizing bar over the workspace prior to dispensing.

  • Dispensing: Transfer the solid using a PTFE-coated or stainless-steel spatula. Keep the source container as close to the weighing boat as possible to minimize the drop height and subsequent dust generation.

  • Solubilization: If preparing a stock solution, add the solvent slowly down the inner side of the vessel to prevent splashing. Cap the vial immediately after solvent addition and vortex gently to dissolve.

Spill Response and Disposal Plan In the event of a spill, immediate containment and neutralization are required to prevent environmental contamination and personnel exposure.

Spill Response Protocol:

  • Isolation: Evacuate the immediate area and don appropriate PPE, ensuring you are wearing an 8-mil nitrile outer glove before approaching the spill[4].

  • Neutralization: Cover the spilled solid or solution with a weak base, such as sodium bicarbonate (NaHCO3) or sodium carbonate[8]. This neutralizes the acidic oxobutanoic moiety, safely converting it into a water-soluble sodium salt[6].

  • Collection: Lightly moisten the neutralized mixture with water to suppress dust generation. Use a non-sparking scoop to collect the material and place it into a compatible, sealable hazardous waste container[9].

  • Decontamination: Wipe the affected surface with a mild sodium bicarbonate solution, followed by a 70% isopropanol wipe to break down and remove any residual lipophilic organic matter[9].

Waste Disposal: Do not pour any unreacted 4-(2-Acetylphenyl)-4-oxobutanoic acid or its solutions down the drain. Segregate the waste from strong bases and oxidizers. Label the container clearly as "Hazardous Waste: Organic Acid / Aromatic Ketone" and coordinate with your Environmental Health and Safety (EH&S) department for EPA/RCRA-compliant incineration[10].

Workflow Visualization The following diagram illustrates the logical progression of handling and spill response for 4-(2-Acetylphenyl)-4-oxobutanoic acid.

Workflow Start Pre-Operation Assessment Verify Fume Hood & PPE PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Transfer Transfer to Fume Hood (Local Exhaust Ventilation) PPE->Transfer Weigh Weighing & Dispensing (Anti-Static Precautions) Transfer->Weigh Spill Spill Occurs? Weigh->Spill Neutralize Neutralization Protocol (Apply Sodium Bicarbonate) Spill->Neutralize Yes Proceed Proceed with Synthesis (Solubilization/Reaction) Spill->Proceed No Clean Decontamination (Collect & Wipe Surface) Neutralize->Clean Dispose Waste Disposal (EPA/RCRA Compliant) Clean->Dispose Proceed->Dispose

Figure 1: Logical workflow for handling, spill response, and disposal of the acid.

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